Tropisetron hydrochloride
Description
This compound is the hydrochloride salt form of tropisetron, a selective, competitive serotonin 5-hydroxytryptamine type 3 (5-HT3) receptor antagonist, with antinauseant and antiemetic activities. Tropisetron competitively binds to and blocks the action of serotonin at 5HT3 receptors peripherally on vagus nerve terminals located in the gastrointestinal (GI) tract as well as centrally in the chemoreceptor trigger zone (CTZ) of the area postrema of the central nervous system (CNS). This results in the suppression of chemotherapy- and radiotherapy-induced nausea and vomiting.
An indole derivative and 5-HT3 RECEPTOR antagonist that is used for the prevention of nausea and vomiting.
Properties
IUPAC Name |
[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1H-indole-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2.ClH/c1-19-11-6-7-12(19)9-13(8-11)21-17(20)15-10-18-16-5-3-2-4-14(15)16;/h2-5,10-13,18H,6-9H2,1H3;1H/t11-,12+,13?; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEGSJAEZIGKSA-KOQCZNHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C3=CNC4=CC=CC=C43.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50909756 | |
| Record name | 3-Tropanyl-indole-3-carboxylate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50909756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105826-92-4 | |
| Record name | Tropisetron monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105826924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Tropanyl-indole-3-carboxylate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50909756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-endo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 1H-indole-3-carboxylic acid ester monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TROPISETRON HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A19338Q2YO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tropisetron Hydrochloride: An In-depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropisetron (B1223216) hydrochloride is a potent and selective serotonin (B10506) 5-HT3 receptor antagonist, primarily recognized for its antiemetic properties in managing chemotherapy- and radiotherapy-induced nausea and vomiting.[1][2][3] Beyond this well-established role, emerging research has illuminated a more complex pharmacological profile, highlighting its activity as a partial agonist at the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR). This dual mechanism of action underlies its potential therapeutic applications in a range of conditions beyond emesis, including inflammatory disorders and neurological diseases.[4][5] This technical guide provides a comprehensive overview of the molecular mechanisms of tropisetron, detailing its receptor interactions, downstream signaling pathways, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action
Tropisetron's primary mechanism of action is the competitive and selective antagonism of 5-HT3 receptors. These ligand-gated ion channels are located peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the brainstem.[1][6][7] By blocking the binding of serotonin to these receptors, tropisetron effectively suppresses the signaling cascade that initiates the vomiting reflex.[8]
In addition to its 5-HT3 receptor antagonism, tropisetron acts as a partial agonist at α7 nicotinic acetylcholine receptors.[4][5] This interaction is crucial for its observed anti-inflammatory and potential neuroprotective effects. Activation of α7nAChRs can modulate inflammatory responses and influence cognitive processes.[3][4]
Quantitative Data: Receptor Binding and Functional Activity
The following tables summarize the quantitative data for tropisetron hydrochloride's interaction with its primary targets.
| Receptor Target | Ligand | Species | Assay Type | Ki (nM) | Reference |
| 5-HT3 Receptor | Tropisetron | Human | Radioligand Binding | 5.3 | [9] |
| α7 Nicotinic Acetylcholine Receptor | Tropisetron | Human | Radioligand Binding | 6.9 | [9] |
| α4β2 Nicotinic Acetylcholine Receptor | Tropisetron | Human | Radioligand Binding | >10,000 | [6] |
Table 1: Comparative Binding Affinities of Tropisetron. This table illustrates tropisetron's high and comparable affinity for both the 5-HT3 and α7 nicotinic acetylcholine receptors, with significantly lower affinity for the α4β2 nicotinic receptor subtype.
| Receptor Target | Ligand | Assay Type | IC50 (nM) | EC50 (µM) | Reference |
| 5-HT3 Receptor | Tropisetron | - | 70.1 ± 0.9 | - | |
| α7 Nicotinic Acetylcholine Receptor | Tropisetron (agonist) | Electrophysiology (Xenopus oocytes) | - | ~2.4 | [3][8] |
| α7β2 Nicotinic Acetylcholine Receptor | Tropisetron (agonist) | Electrophysiology (Xenopus oocytes) | - | ~1.5 | [3][8] |
| α3β4 Nicotinic Acetylcholine Receptor | Tropisetron (antagonist) | Electrophysiology (Xenopus oocytes) | 1.8 | - | [6] |
Table 2: Functional Potencies of Tropisetron. This table presents the functional activity of tropisetron at various receptors, highlighting its antagonist effect at the 5-HT3 receptor and partial agonist activity at the α7 and α7β2 nicotinic acetylcholine receptors.
Signaling Pathways
Tropisetron's engagement with its target receptors initiates a cascade of downstream signaling events.
5-HT3 Receptor Antagonism Signaling
As a competitive antagonist, tropisetron blocks the influx of cations that is normally triggered by serotonin binding to the 5-HT3 receptor. This action prevents the depolarization of neurons involved in the emetic reflex.
Figure 1. 5-HT3 Receptor Antagonism by Tropisetron.
α7 Nicotinic Acetylcholine Receptor Agonism and Anti-inflammatory Signaling
Tropisetron's partial agonism at α7nAChRs leads to the influx of calcium ions, which acts as a second messenger to trigger various anti-inflammatory pathways.[6] This includes the inhibition of pro-inflammatory cytokine production through the modulation of transcription factors such as NF-κB, NFAT, and AP-1, and the inhibition of the p38 MAPK and CREB pathways.[4][9] Tropisetron has also been shown to target the calcineurin pathway, contributing to its immunosuppressive effects.[5][10]
Figure 2. Tropisetron's Anti-inflammatory Signaling via α7nAChR.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay for 5-HT3 Receptor
This protocol determines the binding affinity (Ki) of tropisetron for the 5-HT3 receptor.
Objective: To quantify the affinity of tropisetron for the human 5-HT3 receptor expressed in a cell line.
Materials:
-
Receptor Source: Membrane preparations from HEK293 cells stably expressing the human 5-HT3 receptor.
-
Radioligand: [3H]Granisetron (a high-affinity 5-HT3 receptor antagonist).
-
Assay Buffer: HEPES buffer (pH 7.4).
-
Non-specific Binding Control: A high concentration of a non-labeled 5-HT3 receptor ligand (e.g., 10 µM tropisetron or 1 mM quipazine).[11]
-
Test Compound: this compound at various concentrations.
-
Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters.
Procedure:
-
Membrane Preparation: Homogenize HEK293 cells expressing the 5-HT3 receptor in ice-cold assay buffer and prepare a membrane fraction by differential centrifugation.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of tropisetron.
-
Incubation: Add a fixed concentration of [3H]Granisetron (e.g., 0.75 nM) and varying concentrations of tropisetron to the wells containing the membrane preparation.[11] Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[6]
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate receptor-bound from free radioligand. Wash the filters with ice-cold assay buffer.[2][6]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the tropisetron concentration to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.
Figure 3. Experimental Workflow for Radioligand Binding Assay.
Two-Electrode Voltage Clamp Electrophysiology for α7nAChR
This protocol assesses the functional activity (agonist or antagonist) of tropisetron at the α7nAChR.
Objective: To determine the EC50 (for agonist activity) or IC50 (for antagonist activity) of tropisetron at human α7nAChRs expressed in Xenopus oocytes.[6]
Materials:
-
Expression System: Xenopus laevis oocytes.
-
Receptor cRNA: cRNA encoding the human α7nAChR subunit.
-
Recording Solution: Ba2+ Ringer's solution.
-
Test Compound: this compound.
-
Agonist (for antagonist testing): Acetylcholine.
-
Instrumentation: Two-electrode voltage clamp setup.
Procedure:
-
Oocyte Preparation: Inject Xenopus oocytes with cRNA for the human α7nAChR and incubate for 2-5 days to allow for receptor expression.[6]
-
Electrophysiological Recording: Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).[6]
-
Agonist Testing: Apply increasing concentrations of tropisetron to the oocyte and measure the evoked inward current.
-
Antagonist Testing: Co-apply a known α7nAChR agonist (e.g., acetylcholine) with increasing concentrations of tropisetron and measure the inhibition of the agonist-evoked current.
-
Data Analysis: Construct concentration-response curves and fit the data using a suitable pharmacological model to determine EC50 or IC50 values.[6]
Figure 4. Experimental Workflow for Two-Electrode Voltage Clamp.
Conclusion
This compound exhibits a multifaceted mechanism of action, primarily characterized by its potent antagonism of 5-HT3 receptors and its partial agonism at α7 nicotinic acetylcholine receptors. This dual activity not only explains its efficacy as an antiemetic but also provides a strong rationale for its investigation in inflammatory and neurological conditions. The experimental protocols detailed herein provide a framework for the continued exploration of tropisetron's pharmacological properties and the development of novel therapeutics targeting these pathways. A thorough understanding of its molecular interactions and downstream signaling is paramount for researchers and drug development professionals seeking to harness the full therapeutic potential of this compound.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 5. The 5-HT3 antagonist tropisetron (ICS 205-930) is a potent and selective alpha7 nicotinic receptor partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 8. Tropisetron sensitizes α7 containing nicotinic receptors to low levels of acetylcholine in vitro and improves memory-related task performance in young and aged animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tropisetron (SDZ-ICS-930) | 5-HT Receptor | CAS 89565-68-4 | Buy Tropisetron (SDZ-ICS-930) from Supplier InvivoChem [invivochem.com]
- 10. The 5-HT3 receptor antagonist tropisetron inhibits T cell activation by targeting the calcineurin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. muehlemann.dcbp.unibe.ch [muehlemann.dcbp.unibe.ch]
Tropisetron Hydrochloride Signaling Pathway: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropisetron (B1223216) hydrochloride, a potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, is well-established clinically for the management of chemotherapy-induced and postoperative nausea and vomiting.[1][2] Beyond this primary mechanism, emerging research has illuminated a broader pharmacological profile for tropisetron, most notably its activity as a partial agonist at the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7nAChR).[3][4] This dual activity implicates tropisetron in a variety of cellular signaling pathways that extend beyond antiemesis to include anti-inflammatory, neuroprotective, and immunomodulatory effects.[5][6][7] This technical guide provides an in-depth analysis of the core signaling pathways modulated by tropisetron hydrochloride, presenting quantitative data, detailed experimental protocols, and visual diagrams to support further research and drug development efforts.
Core Signaling Pathways
Tropisetron's pharmacological effects are primarily mediated through its interaction with two distinct ligand-gated ion channels: the 5-HT3 receptor and the α7 nicotinic acetylcholine receptor.
5-HT3 Receptor Antagonism
The canonical signaling pathway for tropisetron involves the competitive blockade of 5-HT3 receptors.[8][9] These receptors are predominantly located on peripheral vagus nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema.[1][8]
Mechanism of Action:
-
Serotonin (B10506) (5-HT) Release: Chemotherapeutic agents and radiation therapy can cause damage to enterochromaffin cells in the gut, leading to a significant release of serotonin.[9][10]
-
5-HT3 Receptor Activation: Serotonin binds to 5-HT3 receptors on vagal afferent nerves, initiating a depolarizing current through the influx of cations (primarily Na+ and K+, with a smaller contribution from Ca2+).
-
Signal Transduction: This depolarization generates an action potential that travels to the nucleus of the solitary tract (NTS) and the area postrema in the brainstem, which are key components of the vomiting reflex arc.
-
Tropisetron Blockade: Tropisetron, due to its structural similarity to serotonin, binds to the 5-HT3 receptor with high affinity but does not activate it.[10] By competitively inhibiting serotonin binding, tropisetron prevents the initiation of the signaling cascade that leads to nausea and vomiting.[1][8]
Diagram: 5-HT3 Receptor Antagonism by Tropisetron
Caption: Antagonism of the 5-HT3 receptor by tropisetron to prevent nausea and vomiting.
Alpha-7 Nicotinic Acetylcholine Receptor (α7nAChR) Agonism
Tropisetron also functions as a high-affinity partial agonist at the α7nAChR.[4] This receptor is widely expressed in the central nervous system, including the hippocampus and cortex, as well as on immune cells, keratinocytes, and fibroblasts.[3][7] Activation of α7nAChR by tropisetron initiates several downstream signaling cascades with anti-inflammatory and neuroprotective consequences.
Downstream Signaling Pathways:
-
PI3K/Akt Pathway: Activation of α7nAChR by tropisetron can lead to the phosphorylation and activation of Phosphatidylinositol 3-kinase (PI3K), which in turn activates Akt (Protein Kinase B).[6] The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis.[6]
-
JAK2/STAT3 Pathway: Tropisetron-mediated α7nAChR activation has been shown to suppress the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) inflammatory pathway.[6] This pathway is often activated by pro-inflammatory cytokines.
-
NF-κB Pathway: Tropisetron can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response.[7] This inhibition can occur through various mechanisms, including the modulation of upstream kinases.
-
p38 MAPK Pathway: Some studies suggest that the anti-inflammatory effects of tropisetron are mediated through the inhibition of p38 Mitogen-Activated Protein Kinase (MAPK) activation.
-
Calcineurin Pathway: Tropisetron has been shown to inhibit the activity of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[5] Calcineurin plays a crucial role in T-cell activation and the transcription of inflammatory cytokines.[5]
Diagram: Tropisetron's α7nAChR-Mediated Signaling Pathways
Caption: Tropisetron's activation of α7nAChR and modulation of downstream signaling pathways.
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of this compound at its primary targets.
Table 1: Receptor Binding Affinities (Ki)
| Receptor | Species | Radioligand | Ki (nM) | Reference |
| 5-HT3 | Human | [3H]Granisetron | 0.32 | Not specified |
| 5-HT3 | Rat | [3H]GR65630 | 0.95 | Not specified |
| α7nAChR | Human | [125I]α-Bungarotoxin | 6.9 | [4] |
| α4β2nAChR | Human | [3H]Epibatidine | >10,000 | [4] |
Table 2: Functional Potencies (IC50/EC50)
| Receptor/Assay | Species/Cell Line | Activity | Potency (nM) | Reference |
| 5-HT3 Receptor | Human (HEK293 cells) | Antagonist (IC50) | 0.6 | Not specified |
| α7nAChR | Human (Xenopus oocytes) | Partial Agonist (EC50) | 790 | [4] |
| α7nAChR | Rat (PC12 cells) | Partial Agonist (EC50) | 2,400 | Not specified |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the signaling pathways of this compound.
Radioligand Binding Assay for 5-HT3 Receptor
Objective: To determine the binding affinity (Ki) of tropisetron for the 5-HT3 receptor through competitive displacement of a radiolabeled antagonist.
Materials:
-
Cell membranes from HEK293 cells stably expressing the human 5-HT3A receptor.
-
Radioligand: [3H]Granisetron (specific activity ~85 Ci/mmol).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well microplate, combine in the following order:
-
50 µL of assay buffer.
-
25 µL of various concentrations of unlabeled tropisetron (for competition curve) or buffer (for total binding) or a saturating concentration of a non-radiolabeled 5-HT3 antagonist (e.g., 10 µM ondansetron) for non-specific binding.
-
25 µL of [3H]Granisetron (final concentration ~0.5 nM).
-
100 µL of cell membrane preparation (containing ~50 µg of protein).
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of tropisetron that inhibits 50% of specific [3H]Granisetron binding) by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Diagram: Radioligand Binding Assay Workflow
Caption: Workflow for determining the binding affinity of tropisetron to the 5-HT3 receptor.
Whole-Cell Patch-Clamp Electrophysiology for α7nAChR
Objective: To characterize the functional activity of tropisetron as a partial agonist at the human α7nAChR expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the human α7nAChR subunit.
-
Two-electrode voltage-clamp setup.
-
Recording solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5.
-
This compound.
-
Acetylcholine (ACh) as a full agonist.
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from an anesthetized female Xenopus laevis. Defolliculate the oocytes and inject each with approximately 50 ng of human α7nAChR cRNA. Incubate the oocytes for 2-5 days at 18°C.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with ND96 solution. Impale the oocyte with two glass microelectrodes filled with 3 M KCl (resistance 0.5-2 MΩ). Clamp the membrane potential at a holding potential of -70 mV.
-
Drug Application: Apply increasing concentrations of tropisetron to the oocyte via the perfusion system and record the inward current response. To determine partial agonist activity, apply a maximal effective concentration of the full agonist ACh, followed by co-application of ACh and tropisetron.
-
Data Analysis: Construct concentration-response curves for tropisetron and ACh. Fit the data to the Hill equation to determine the EC50 (concentration that elicits a half-maximal response) and the maximal current response (Imax) for each compound. The partial agonist activity of tropisetron is determined by comparing its Imax to that of ACh.
Diagram: Whole-Cell Patch-Clamp Workflow
Caption: Workflow for characterizing the functional activity of tropisetron at α7nAChR.
Western Blot Analysis of Akt Phosphorylation
Objective: To determine if tropisetron induces the phosphorylation of Akt via α7nAChR activation in a cellular model.
Materials:
-
PC-12 cells (or another suitable cell line expressing α7nAChR).
-
This compound.
-
Methyllycaconitine (MLA), a selective α7nAChR antagonist.
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and rabbit anti-total Akt.
-
HRP-conjugated goat anti-rabbit IgG secondary antibody.
-
SDS-PAGE gels and Western blot apparatus.
-
Chemiluminescent substrate.
Procedure:
-
Cell Culture and Treatment: Culture PC-12 cells to 80-90% confluency. Pre-treat a subset of cells with MLA (100 nM) for 30 minutes. Stimulate the cells with tropisetron (e.g., 1 µM) for various time points (e.g., 0, 5, 15, 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate the membrane with the primary antibody (anti-phospho-Akt or anti-total Akt, typically 1:1000 dilution) overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-Akt signal to the total Akt signal to determine the relative level of Akt phosphorylation.
Conclusion
This compound exhibits a complex signaling profile, acting as a potent antagonist at 5-HT3 receptors and a partial agonist at α7nAChRs. Its well-characterized antiemetic effects are directly attributable to the blockade of serotonergic signaling in the gut and brainstem. The engagement of the α7nAChR opens up a broader therapeutic potential for tropisetron, with downstream modulation of key pathways involved in inflammation and cell survival, such as PI3K/Akt, JAK2/STAT3, and NF-κB. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the multifaceted signaling landscape of tropisetron and to unlock its full therapeutic potential in a range of disease states.
References
- 1. Activation of alpha-7 nicotinic acetylcholine receptor by tropisetron mitigates 3-nitropropionic acid-induced Huntington's disease in rats: Role of PI3K/Akt and JAK2/NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 5. ccrod.cancer.gov [ccrod.cancer.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. The 5-HT3 receptor antagonist tropisetron inhibits T cell activation by targeting the calcineurin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Tropisetron Hydrochloride: A Comprehensive Technical Guide to Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tropisetron hydrochloride, a potent and selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor and a partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR), is a clinically significant compound primarily used for the management of chemotherapy-induced nausea and vomiting.[1][2][3][4] Its therapeutic efficacy is intrinsically linked to its specific binding characteristics to these and other neuroreceptors. This technical guide provides an in-depth analysis of the receptor binding affinity of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to serve as a comprehensive resource for researchers and professionals in drug development.
Receptor Binding Affinity Profile
The binding affinity of this compound has been characterized across a range of receptors, with its primary targets being the 5-HT3 and α7 nicotinic acetylcholine receptors. The affinity is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity.
Quantitative Binding Data
The following tables summarize the reported binding affinities of Tropisetron for various receptors. These values have been compiled from multiple in vitro studies.
Table 1: High-Affinity Receptor Binding Profile of Tropisetron
| Receptor | Species | Assay Type | Ligand | Ki (nM) | IC50 (nM) | Reference(s) |
| 5-HT3 | - | - | - | 5.3 | 70.1 ± 0.9 | [1][2] |
| α7-Nicotinic Acetylcholine | - | - | - | 6.9 | - | [1] |
Table 2: Moderate to Low-Affinity and Other Receptor Interactions
| Receptor/Target | Species | Assay Type | Ligand | pKi | Ki (nM) | pIC50 | IC50 (nM) | Reference(s) |
| Nicotinic Acetylcholine α4β2 | - | Binding affinity | - | 4.26 | 55000 | - | - | [5] |
| 5-HT4 | Mouse | - | - | 6.2 | - | - | - | [5] |
| Dopamine D2 | Rat | Binding affinity | - | - | - | <6 | >1000 | [5] |
Experimental Protocols
The determination of receptor binding affinity is predominantly achieved through radioligand binding assays. These assays are fundamental in pharmacology for quantifying the interaction between a ligand (in this case, Tropisetron) and its receptor.
Competitive Radioligand Binding Assay for 5-HT3 Receptor
This protocol outlines a typical procedure for determining the binding affinity of Tropisetron for the 5-HT3 receptor using a competitive radioligand binding assay.
Objective: To determine the Ki of Tropisetron for the 5-HT3 receptor by measuring its ability to displace a known radiolabeled 5-HT3 receptor antagonist.
Materials:
-
Receptor Source: Cell membranes prepared from cells expressing the human 5-HT3 receptor.
-
Radioligand: A high-affinity 5-HT3 receptor antagonist labeled with a radioisotope (e.g., [3H]Granisetron).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled, high-affinity 5-HT3 receptor antagonist (e.g., unlabeled Granisetron).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters and a vacuum manifold.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the 5-HT3 receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend it in the assay buffer. Determine the protein concentration of the membrane preparation.[6]
-
Assay Setup: Prepare a series of reaction tubes.
-
Total Binding: Add assay buffer, a fixed concentration of the radioligand, and the receptor membrane preparation.
-
Non-specific Binding: Add assay buffer, the radioligand, a high concentration of the non-labeled antagonist, and the receptor membrane preparation.
-
Competitive Binding: Add assay buffer, the radioligand, varying concentrations of Tropisetron, and the receptor membrane preparation.
-
-
Incubation: Incubate all tubes at a specific temperature (e.g., room temperature) for a predetermined time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through glass fiber filters using a vacuum manifold. The filters will trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Tropisetron concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of Tropisetron.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflows
The interaction of Tropisetron with its target receptors initiates or inhibits specific intracellular signaling cascades. Understanding these pathways is crucial for elucidating its mechanism of action.
5-HT3 Receptor Antagonism and Downstream Effects
As a competitive antagonist, Tropisetron blocks the binding of serotonin (B10506) to 5-HT3 receptors.[7] These receptors are ligand-gated ion channels, and their activation by serotonin leads to the influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization. By preventing this, Tropisetron inhibits the initiation of the vomiting reflex, which is a key aspect of its antiemetic effect.[8][9]
Figure 1: 5-HT3 Receptor Antagonism by Tropisetron.
α7-Nicotinic Acetylcholine Receptor Agonism and Anti-Inflammatory Signaling
Tropisetron acts as a partial agonist at α7-nAChRs.[1] Activation of these receptors has been linked to anti-inflammatory effects through the cholinergic anti-inflammatory pathway. This pathway involves the inhibition of pro-inflammatory cytokine production. Studies have shown that Tropisetron can inhibit the activation of transcription factors such as NF-κB, NFAT, and AP-1, which are crucial for the inflammatory response.[2]
Figure 2: α7-nAChR Agonism and Anti-Inflammatory Pathway.
Experimental Workflow: Competitive Binding Assay
The following diagram illustrates the logical flow of a competitive radioligand binding assay, a standard method for determining the binding affinity of a test compound like Tropisetron.
Figure 3: Workflow for a Competitive Binding Assay.
Conclusion
This compound exhibits a distinct receptor binding profile, characterized by high affinity for 5-HT3 and α7-nicotinic acetylcholine receptors. This dual activity as a potent 5-HT3 antagonist and an α7-nAChR partial agonist underpins its primary antiemetic effects and suggests potential therapeutic applications in inflammatory conditions. The standardized experimental protocols, such as competitive radioligand binding assays, are essential for the precise quantification of these interactions. The elucidation of the downstream signaling pathways provides a deeper understanding of the molecular mechanisms driving the pharmacological effects of Tropisetron. This guide serves as a foundational resource for further research and development involving this multifaceted compound.
References
- 1. New approaches for the reliable in vitro assessment of binding affinity based on high-resolution real-time data acquisition of radioligand-receptor binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Tropisetron attenuates neuroinflammation and chronic neuropathic pain via α7nAChR activation in the spinal cord in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s3.pgkb.org [s3.pgkb.org]
- 5. benchchem.com [benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. An original approach to measure ligand/receptor binding affinity in non-purified samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vivo Pharmacodynamics of Tropisetron Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tropisetron (B1223216) hydrochloride, a well-established antiemetic agent, exhibits a complex and multifaceted in vivo pharmacodynamic profile. Primarily recognized for its potent and selective antagonism of the 5-hydroxytryptamine type 3 (5-HT3) receptor, tropisetron's therapeutic actions extend beyond the management of chemotherapy-induced and postoperative nausea and vomiting. Notably, it also functions as a partial agonist at the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR), a property that underpins its emerging potential in treating a range of central nervous system disorders and inflammatory conditions. This technical guide provides a comprehensive overview of the in vivo pharmacodynamics of tropisetron, summarizing key quantitative data, detailing experimental protocols from pivotal studies, and visualizing the intricate signaling pathways it modulates.
Core Pharmacodynamic Mechanisms
Tropisetron's in vivo effects are predominantly mediated through its interaction with two distinct ligand-gated ion channels:
-
5-HT3 Receptor Antagonism: Tropisetron competitively blocks 5-HT3 receptors located on peripheral vagal afferent nerves in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema.[1][2] This blockade prevents the binding of serotonin, which is released by enterochromaffin cells in response to stimuli like chemotherapeutic agents, thereby inhibiting the emetic reflex.[1][3]
-
α7 Nicotinic Acetylcholine Receptor (α7nAChR) Partial Agonism: Tropisetron acts as a partial agonist at α7nAChRs, which are widely expressed in the central nervous system, including the hippocampus and cortex, as well as on immune cells.[4][5] This interaction is implicated in its pro-cognitive, neuroprotective, and anti-inflammatory effects.[6][7]
Quantitative Pharmacodynamic Data
The following tables summarize key quantitative parameters of tropisetron's in vivo activity across various preclinical models.
Table 1: Receptor Binding Affinity
| Receptor | Species | Preparation | Value (Ki) | Reference |
| 5-HT3 | - | - | 3 nM | [7] |
| α7nAChR | - | - | 470 nM | [7] |
Table 2: In Vivo Efficacy in Animal Models
| Pharmacological Effect | Animal Model | Species | Effective Dose Range | Key Findings | Reference |
| Antiemetic | Cisplatin-induced emesis | Suncus murinus | ID50: 0.52 mg/kg (p.o.) | Dose-dependent reduction in emetic episodes. | [8] |
| Cisplatin-induced emesis | Ferret | - | Effective in preventing acute and delayed emesis. | [9] | |
| Cognitive Enhancement | Novel Object Recognition | Rat | 2.5 - 3.0 mg/kg (i.p.) | Improved recognition memory. | [10][11] |
| Alzheimer's Disease Model (J20 mice) | Mouse | 0.5 mg/kg/day | Improved spatial and working memory. | [7] | |
| Anti-inflammatory | Acetic acid-induced colitis | Rat | 2 mg/kg (i.p. or i.r.) | Reduced macroscopic and microscopic colon damage, decreased MPO and MDA levels. | [12] |
| Spared Nerve Injury (neuropathic pain) | Rat | Intrathecal administration | Alleviated mechanical allodynia and thermal hyperalgesia. | [6][13] | |
| Anti-fibrotic | Bleomycin-induced scleroderma | Mouse | 10 µg daily (s.c.) | Prevented and reduced established skin fibrosis. | [14][15] |
| Anti-epileptic | Pilocarpine-induced temporal lobe epilepsy | Rat | i.p. injection for 3 weeks | Significantly reduced spontaneous recurrent seizures and improved cognitive function. | [2][3][16] |
| Anti-cancer | Lewis Lung Carcinoma | Mouse | 5 - 10 mg/kg (i.p.) | Significantly reduced tumor size. | [17][18] |
Detailed Experimental Protocols
This section outlines the methodologies for key in vivo experiments that have been instrumental in characterizing the pharmacodynamics of tropisetron.
Cisplatin-Induced Emesis in the Ferret
This model is a gold standard for evaluating antiemetic drugs.
-
Animals: Male ferrets are commonly used.
-
Induction of Emesis: A high dose of cisplatin (B142131) (e.g., 5-10 mg/kg, i.p.) is administered to induce both acute (first 24 hours) and delayed (24-72 hours) emesis.[9]
-
Drug Administration: Tropisetron is typically administered prophylactically before cisplatin injection.
-
Parameters Measured: The primary endpoints are the number of retches and vomits, and the latency to the first emetic episode.[19]
-
Workflow:
Novel Object Recognition (NOR) Test in Rats
The NOR test is widely used to assess recognition memory.[20][21]
-
Apparatus: An open-field box.
-
Procedure:
-
Habituation: Rats are allowed to explore the empty box.
-
Training (T1): Two identical objects are placed in the box, and the rat is allowed to explore them for a set time (e.g., 3 minutes).[22]
-
Inter-trial Interval (ITI): A delay is introduced (e.g., 24-48 hours).
-
Testing (T2): One of the original objects is replaced with a novel object, and the rat's exploration time of each object is recorded.[22]
-
-
Drug Administration: Tropisetron is typically administered before the training or testing phase.[10]
-
Parameters Measured: The primary endpoint is the discrimination index (DI), calculated as the difference in exploration time between the novel and familiar object, divided by the total exploration time. A higher DI indicates better recognition memory.
Bleomycin-Induced Scleroderma in Mice
This model is used to study skin fibrosis.[23][24]
-
Induction of Fibrosis: Bleomycin (e.g., 10 µg in 100 µl saline) is injected subcutaneously into the backs of mice daily for a period of weeks (e.g., 3-4 weeks).[15][24]
-
Drug Administration: Tropisetron can be administered prophylactically (co-treatment with bleomycin) or therapeutically (after fibrosis is established).[15]
-
Parameters Measured:
-
Dermal thickness.
-
Collagen content (e.g., via hydroxyproline (B1673980) assay).
-
Histological analysis of skin sections (e.g., Masson's trichrome staining).[15][23]
-
Gene expression of collagen types I and III.[15]
-
Pilocarpine-Induced Temporal Lobe Epilepsy in Rats
This model is used to investigate anti-epileptic effects.
-
Induction of Epilepsy: Status epilepticus is induced by an injection of pilocarpine. This leads to the development of spontaneous recurrent seizures (SRS) over time.
-
Drug Administration: Tropisetron is administered intraperitoneally over a period of weeks (e.g., 3 weeks) after the induction of epilepsy.[3][16]
-
Parameters Measured:
Lewis Lung Carcinoma Model in Mice
This model is used to assess anti-cancer properties.
-
Tumor Induction: Lewis lung carcinoma cells are injected to induce tumor formation.[17]
-
Drug Administration: Tropisetron (e.g., 5 or 10 mg/kg, i.p.) is administered to tumor-bearing mice.[17]
-
Parameters Measured:
Signaling Pathways Modulated by Tropisetron
The diverse in vivo effects of tropisetron are a result of its ability to modulate multiple intracellular signaling pathways, primarily through its action on α7nAChRs.
Anti-inflammatory and Neuroprotective Signaling
In models of neuropathic pain and neurodegenerative diseases, tropisetron's activation of α7nAChRs leads to the inhibition of pro-inflammatory pathways.[1][13]
Immunomodulatory Signaling in T-Cells
Tropisetron has been shown to inhibit T-cell activation, an effect that may be independent of 5-HT3 receptor antagonism and contributes to its anti-inflammatory properties.
Conclusion
The in vivo pharmacodynamics of tropisetron hydrochloride are characterized by a dual mechanism of action involving both 5-HT3 receptor antagonism and α7nAChR partial agonism. While its antiemetic properties are well-established and directly linked to 5-HT3 receptor blockade, its engagement of α7nAChRs opens up a wide array of therapeutic possibilities. Preclinical in vivo studies have provided compelling evidence for its efficacy in models of cognitive impairment, neuroinflammation, neuropathic pain, fibrosis, epilepsy, and cancer. The detailed experimental protocols and signaling pathways outlined in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the full therapeutic potential of this versatile molecule. Future research should focus on elucidating the precise contribution of each receptor system to its diverse pharmacological effects and translating these promising preclinical findings into clinical applications.
References
- 1. Activation of alpha-7 nicotinic acetylcholine receptor by tropisetron mitigates 3-nitropropionic acid-induced Huntington's disease in rats: Role of PI3K/Akt and JAK2/NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tropisetron, an Antiemetic Drug, Exerts an Anti-Epileptic Effect Through the Activation of α7nAChRs in a Rat Model of Temporal Lobe Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tropisetron, an Antiemetic Drug, Exerts an Anti‐Epileptic Effect Through the Activation of α7nAChRs in a Rat Model of Temporal Lobe Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tropisetron sensitizes α7 containing nicotinic receptors to low levels of acetylcholine in vitro and improves memory-related task performance in young and aged animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The 5-HT3 antagonist tropisetron (ICS 205-930) is a potent and selective alpha7 nicotinic receptor partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tropisetron attenuates neuroinflammation and chronic neuropathic pain via α7nAChR activation in the spinal cord in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The multi-functional drug tropisetron binds APP and normalizes cognition in a murine Alzheimer’s model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tropisetron enhances recognition memory in rats chronically treated with risperidone or quetiapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tropisetron enhances recognition memory in ovariectomized female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory effects of 5-HT receptor antagonist, tropisetron on experimental colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tropisetron attenuates neuroinflammation and chronic neuropathic pain via α7nAChR activation in the spinal cord in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tropisetron suppresses collagen synthesis in skin fibroblasts via α7 nicotinic acetylcholine receptor and attenuates fibrosis in a scleroderma mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Tropisetron attenuates tumor growth and progression in an experimental model of mouse lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Pre-clinical Contract Research - Emesis [ndineuroscience.com]
- 20. Novel object recognition in the rat: a facile assay for cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Experimental Mouse Model of Bleomycin-Induced Skin Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. inotiv.com [inotiv.com]
Tropisetron Hydrochloride: A Technical Guide to its Dual Antagonism of 5-HT3 and α7-nAChR
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tropisetron (B1223216) hydrochloride, a well-established serotonin (B10506) 5-HT3 receptor antagonist, has garnered significant scientific attention for its dual pharmacological action, which also encompasses potent modulation of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR). This technical guide provides an in-depth exploration of this dual antagonism, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways. The unique ability of tropisetron to interact with both of these critical receptors opens avenues for novel therapeutic strategies in a range of disorders, from chemotherapy-induced nausea and vomiting to cognitive deficits in neurological and psychiatric conditions. This document serves as a comprehensive resource for researchers and drug development professionals seeking to understand and leverage the multifaceted pharmacology of tropisetron.
Introduction
Tropisetron is a potent and selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor, a ligand-gated ion channel. This action is the primary mechanism behind its well-established efficacy as an antiemetic, particularly in the management of nausea and vomiting induced by chemotherapy and radiotherapy[1]. The 5-HT3 receptors are located on vagal nerve terminals in the gastrointestinal tract and in the chemoreceptor trigger zone of the brain.[1] By blocking these receptors, tropisetron effectively inhibits the vomiting reflex initiated by the release of serotonin from enterochromaffin cells in the gut[2].
More recently, research has unveiled a second significant pharmacological property of tropisetron: its activity as a partial agonist at the α7 nicotinic acetylcholine receptor (α7-nAChR)[3]. This receptor, another ligand-gated ion channel, is implicated in a variety of cognitive functions, including learning, memory, and attention. The dual activity of tropisetron as both a 5-HT3 antagonist and an α7-nAChR partial agonist makes it a molecule of considerable interest for its potential therapeutic applications beyond emesis, particularly in the realm of cognitive enhancement for conditions such as Alzheimer's disease and schizophrenia.
Quantitative Pharmacological Profile
The dual antagonism of tropisetron is characterized by its high binding affinity and functional potency at both the 5-HT3 and α7-nACh receptors. The following tables summarize the key quantitative data from various in vitro and functional assays.
Table 1: Binding Affinities of Tropisetron
| Receptor Subtype | Ligand | K i (nM) | Assay Type | Species/System |
| 5-HT3 Receptor | Tropisetron | 5.3 | Radioligand Binding | Not Specified |
| α7 nAChR | Tropisetron | 6.9 | Radioligand Binding | Not Specified |
| α4β2 nAChR | Tropisetron | >10,000 | Radioligand Binding | Not Specified |
Table 2: Functional Potencies of Tropisetron
| Receptor Subtype | Ligand | EC50/IC50 (nM) | Assay Type | Species/System |
| α7 nAChR (agonist) | Tropisetron | ~2400 (EC50) | Electrophysiology | Xenopus oocytes |
| α7β2 nAChR (agonist) | Tropisetron | ~1500 (EC50) | Electrophysiology | Xenopus oocytes |
| α3β4 nAChR (antagonist) | Tropisetron | 1.8 (IC50) | Electrophysiology | Xenopus oocytes |
| 5-HT3 Receptor (antagonist) | Tropisetron | 70.1 (IC50) | Functional Assay | Not Specified |
Signaling Pathways
The distinct signaling mechanisms of the 5-HT3 and α7-nACh receptors are central to understanding the physiological effects of tropisetron.
5-HT3 Receptor Signaling
The 5-HT3 receptor is a ligand-gated ion channel permeable to cations, primarily Na+ and K+, with a smaller permeability to Ca2+[4][5]. Upon binding of serotonin (5-HT), the channel opens, leading to rapid depolarization of the neuronal membrane. This excitatory signal is fundamental to the transmission of emetic signals from the periphery to the central nervous system.
α7-Nicotinic Acetylcholine Receptor Signaling
The α7-nAChR is also a ligand-gated ion channel, but with a particularly high permeability to Ca2+[6][7]. Activation of the α7-nAChR by an agonist like acetylcholine, or a partial agonist like tropisetron, leads to a significant influx of Ca2+. This increase in intracellular calcium acts as a second messenger, triggering a cascade of downstream signaling events that can modulate neurotransmitter release, gene expression, and synaptic plasticity.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of tropisetron's dual antagonism. The following sections provide representative protocols for key in vitro assays.
Radioligand Binding Assay for 5-HT3 Receptor
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of tropisetron for the 5-HT3 receptor.
Materials:
-
Receptor Source: Membrane preparations from HEK293 cells stably expressing the human 5-HT3A receptor[8].
-
Radioligand: [3H]granisetron (a high-affinity 5-HT3 receptor antagonist).
-
Competitor: Tropisetron hydrochloride.
-
Assay Buffer: 50 mM HEPES, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/B), pre-soaked in 0.3% polyethyleneimine.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation: Homogenize HEK293 cells expressing the 5-HT3 receptor in ice-cold lysis buffer. Centrifuge to pellet the membranes, then resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:
-
50 µL of membrane preparation (typically 10-20 µg of protein).
-
50 µL of [3H]granisetron at a fixed concentration (e.g., 0.5 nM).
-
50 µL of tropisetron at various concentrations (e.g., 10^-11 to 10^-5 M) or buffer for total binding.
-
For non-specific binding, add a high concentration of a non-radiolabeled 5-HT3 antagonist (e.g., 10 µM unlabeled granisetron).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using the harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the tropisetron concentration.
-
Determine the IC50 value (the concentration of tropisetron that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Two-Electrode Voltage Clamp Electrophysiology for α7-nAChR
This protocol describes the use of two-electrode voltage clamp electrophysiology in Xenopus laevis oocytes to characterize the functional activity of tropisetron at the α7-nAChR.
Materials:
-
Xenopus laevis oocytes.
-
cRNA: In vitro transcribed cRNA encoding the human α7-nAChR subunit.
-
Injection System: Nanoject or similar microinjection apparatus.
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5.
-
Electrodes: Glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl.
-
Two-Electrode Voltage Clamp Amplifier and Data Acquisition System.
-
Perfusion System.
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus oocytes.
-
Inject each oocyte with approximately 50 nL of α7-nAChR cRNA (e.g., 1 ng/oocyte).
-
Incubate the injected oocytes for 2-5 days at 18°C in ND96 solution supplemented with antibiotics to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes (one for voltage recording and one for current injection).
-
Clamp the membrane potential at a holding potential of -70 mV.
-
-
Functional Assay (Partial Agonist Activity):
-
Perfuse the oocyte with increasing concentrations of tropisetron and record the evoked inward currents.
-
Construct a concentration-response curve by plotting the peak current amplitude against the logarithm of the tropisetron concentration.
-
Fit the data to a sigmoidal dose-response equation to determine the EC50 value.
-
-
Functional Assay (Antagonist Activity - if applicable):
-
Co-apply a known α7-nAChR agonist (e.g., acetylcholine) at a fixed concentration with increasing concentrations of the test compound.
-
Measure the inhibition of the agonist-evoked current.
-
Construct a concentration-inhibition curve to determine the IC50 value.
-
Clinical and Research Implications
The dual pharmacological profile of tropisetron has significant implications for both clinical practice and future drug development.
-
Antiemetic Efficacy: The primary clinical application of tropisetron remains the prevention of chemotherapy- and radiotherapy-induced nausea and vomiting, a use supported by extensive clinical data[9][10].
-
Cognitive Enhancement: The partial agonist activity of tropisetron at α7-nAChRs has prompted investigation into its potential for treating cognitive deficits in disorders such as schizophrenia and Alzheimer's disease. Clinical studies have shown that tropisetron can improve cognitive function and sensory gating deficits in patients with schizophrenia[1][6][9][10][11]. Preclinical studies in animal models of Alzheimer's disease have also demonstrated that tropisetron can improve memory and reduce amyloid-beta pathology[8][12][13].
-
Neuroprotection: The activation of α7-nAChRs is also associated with neuroprotective effects, suggesting that tropisetron may have a role in mitigating neuronal damage in various neurological conditions.
Conclusion
This compound possesses a unique and clinically relevant dual mechanism of action, acting as a potent antagonist of the 5-HT3 receptor and a partial agonist of the α7-nAChR. This technical guide has provided a comprehensive overview of this dual antagonism, including quantitative pharmacological data, detailed experimental protocols, and visual representations of the underlying signaling pathways. The established antiemetic properties of tropisetron, combined with its emerging potential in cognitive enhancement and neuroprotection, position it as a valuable tool for both current therapeutic applications and future drug discovery efforts. Further research into the nuanced interactions of tropisetron with these two important receptor systems will undoubtedly continue to uncover novel therapeutic opportunities.
References
- 1. jneurosci.org [jneurosci.org]
- 2. Whole Cell Patch Clamp Protocol [protocols.io]
- 3. lecerveau.mcgill.ca [lecerveau.mcgill.ca]
- 4. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 6. Alpha 7 nicotinic receptors attenuate neurite development through calcium activation of calpain at the growth cone | PLOS One [journals.plos.org]
- 7. α7 nicotinic ACh receptors as a ligand-gated source of Ca2+ ions: the search for a Ca2+ optimum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Pharmacological characterization of native α7 nicotinic ACh receptors and their contribution to depolarization-elicited exocytosis in human chromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.uwec.edu [chem.uwec.edu]
- 11. researchgate.net [researchgate.net]
- 12. studylib.net [studylib.net]
- 13. revvity.com [revvity.com]
Tropisetron Hydrochloride's Role in the Inflammatory Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tropisetron (B1223216) hydrochloride, a well-established 5-HT3 receptor antagonist, has demonstrated significant anti-inflammatory properties, positioning it as a molecule of interest beyond its primary indication as an antiemetic. This technical guide provides an in-depth exploration of the molecular mechanisms underlying tropisetron's role in modulating the inflammatory response. It details the compound's interactions with key signaling pathways, including the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR) cholinergic anti-inflammatory pathway and the 5-HT3 receptor-mediated pathways, and their subsequent effects on cytokine production and immune cell function. This document synthesizes quantitative data from various studies, presents detailed experimental protocols for key assays, and provides visual representations of the signaling cascades and experimental workflows to facilitate a comprehensive understanding for researchers in immunology and drug development.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, dysregulated or chronic inflammation is a key driver of numerous diseases, including inflammatory bowel disease, rheumatoid arthritis, neuroinflammatory disorders, and certain cancers. Tropisetron hydrochloride, known chemically as (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 1H-indole-3-carboxylate hydrochloride, has emerged as a promising immunomodulatory agent.[1] Its dual action as a potent 5-HT3 receptor antagonist and a partial agonist of the α7nAChR underpins its multifaceted anti-inflammatory effects.[2] This guide will dissect the core mechanisms of tropisetron's anti-inflammatory action, supported by quantitative data and detailed experimental methodologies.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding tropisetron's binding affinities, functional potencies, and its effects on inflammatory markers from various in vitro and in vivo studies.
Table 1: Receptor Binding Affinities and Functional Potencies of Tropisetron
| Receptor Subtype | Ligand | K i (nM) | EC 50 /IC 50 | Assay Type | Reference(s) |
| α7 nAChR | Tropisetron | 6.9 | ~2.4 µM (EC 50 ) | Electrophysiology (Xenopus oocytes) | [2][3] |
| α7β2 nAChR | Tropisetron | - | ~1.5 µM (EC 50 ) | Electrophysiology (Xenopus oocytes) | [3] |
| 5-HT3 Receptor | Tropisetron | 5.3 | 70.1 nM (IC 50 ) | Radioligand binding assay | [2] |
| α4β2 nAChR | Tropisetron | >10,000 | - | Radioligand binding assay | [2] |
| α3β4 nAChR | Tropisetron | - | 1.8 µM (IC 50 ) | Electrophysiology | [1] |
Table 2: In Vivo Anti-inflammatory Effects of Tropisetron in Animal Models
| Animal Model | Inflammatory Condition | Tropisetron Dosage | Key Findings | Reference(s) |
| Rat | Acetic acid-induced colitis | 2 mg/kg (IP or IR) | Decreased macroscopic and microscopic damage scores; Reduced MPO activity and MDA content; Decreased levels of IL-1β, IL-6, and TNF-α. | [4][5] |
| Rat | TNBS-induced colitis | 2 mg/kg/day (IP) for 6 days | Significantly reduced macroscopic and microscopic colonic damage; Reduced MPO activity; Decreased levels of IL-1β, IL-6, and TNF-α. | [6] |
| Rat | Spared nerve injury (neuropathic pain) | 17.47 µg (intrathecal) | Alleviated mechanical allodynia and thermal hyperalgesia; Decreased spinal cord levels of IL-1β, IL-6, and TNF-α. | [7] |
| Mouse | Lipopolysaccharide (LPS)-induced neuroinflammation | Not specified | Reduced iba-1 positive microglia; Down-regulated gene and protein expression of IL-1β, IL-6, and TNF-α in the cerebral cortex. | [8] |
Signaling Pathways and Mechanisms of Action
Tropisetron exerts its anti-inflammatory effects through multiple signaling pathways. The primary mechanisms involve the activation of the cholinergic anti-inflammatory pathway via α7nAChR and the antagonism of the pro-inflammatory effects mediated by 5-HT3 receptors.
α7 Nicotinic Acetylcholine Receptor (α7nAChR) Pathway
Tropisetron acts as a partial agonist at α7nAChRs, which are expressed on various immune cells, including macrophages and microglia, as well as on neurons.[7] Activation of α7nAChR is a key component of the "cholinergic anti-inflammatory pathway," a neural circuit that inhibits cytokine production.
-
p38 MAPK-CREB Pathway Inhibition: In models of neuroinflammation and neuropathic pain, tropisetron's activation of α7nAChR leads to the downregulation of phosphorylated p38 mitogen-activated protein kinase (p-p38MAPK) and cAMP-response element binding protein (CREB).[7][9] This inhibition results in a significant reduction of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7] The effects of tropisetron on this pathway can be abolished by pre-treatment with an α7nAChR antagonist like methyllycaconitine (B43530) (MLA).[7][9]
5-HT3 Receptor-Mediated Pathways
As a potent 5-HT3 receptor antagonist, tropisetron blocks the pro-inflammatory actions of serotonin (B10506) (5-hydroxytryptamine, 5-HT) that are mediated through this receptor.
-
NF-κB and SP/NK1R Signaling Pathway Inhibition: In the context of neuroinflammation, tropisetron has been shown to inhibit the nuclear factor-kappa B (NF-κB) and substance P/neurokinin 1 receptor (SP/NK1R) signaling pathways.[8] By blocking 5-HT3R, tropisetron prevents the activation of NF-κB, a key transcription factor for numerous pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[8] This leads to a reduction in microglial activation and cytokine production.[8]
Calcineurin-NFAT Pathway
In human T cells, tropisetron has been found to inhibit T cell activation by targeting the calcineurin pathway.[10] This action appears to be independent of its effects on serotonin receptors. Tropisetron inhibits the DNA binding and transcriptional activity of the Nuclear Factor of Activated T-cells (NFAT) and Activator Protein-1 (AP-1), which are crucial for the transcription of interleukin-2 (B1167480) (IL-2), a key cytokine in T cell proliferation and the adaptive immune response.[10]
Other Potential Mechanisms
-
JAK2/STAT3 Signaling: In lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs), tropisetron has been shown to upregulate the transcription of TLR2, TLR4, JAK2, and STAT3 genes, while paradoxically suppressing the secretion of pro-inflammatory cytokines like IL-1β, IL-17, and TNF-α.[11] At the same time, it promotes the expression and secretion of the anti-inflammatory cytokine IL-10.[11] This suggests a complex immunomodulatory role involving the JAK2/STAT3 pathway.
-
IRF3 Phosphorylation Inhibition: Recent studies have indicated that tropisetron can suppress the expression of IL-33, a cytokine involved in chronic inflammation, by inhibiting the phosphorylation of Interferon Regulatory Factor 3 (IRF3).[12]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to study the anti-inflammatory effects of tropisetron.
In Vivo Model of TNBS-Induced Colitis in Rats
This protocol describes the induction and assessment of colitis in rats to evaluate the in vivo efficacy of tropisetron.[6][13]
Materials:
-
Male Wistar rats (200-250 g)
-
2,4,6-trinitrobenzenesulfonic acid (TNBS)
-
This compound
-
Dexamethasone (B1670325) (positive control)
-
Anesthetic (e.g., ketamine/xylazine)
-
Flexible catheter
-
Myeloperoxidase (MPO) assay kit
-
ELISA kits for rat TNF-α, IL-1β, and IL-6
-
Formalin and histology supplies
Procedure:
-
Induction of Colitis:
-
Fast rats for 24 hours with free access to water.
-
Anesthetize the rats.
-
Instill 1 ml of 5% TNBS in 50% ethanol into the colon via a flexible catheter inserted 8 cm into the anus.
-
Keep the rats in a head-down position for a few minutes to prevent leakage.
-
-
Treatment:
-
Two hours after colitis induction, administer tropisetron (2 mg/kg, i.p.) or dexamethasone (1 mg/kg, i.p.) daily for 6 days.
-
The control group receives an equivalent volume of saline.
-
-
Assessment (Day 7):
-
Euthanize the rats and collect the distal 8 cm of the colon.
-
Macroscopic Scoring: Score the colonic damage based on a standardized scale (e.g., Wallace criteria).
-
Histological Analysis: Fix a segment of the colon in 10% formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). Score for inflammation severity, extent, and crypt damage.
-
MPO Activity: Homogenize a pre-weighed piece of colonic tissue and measure MPO activity as an indicator of neutrophil infiltration using a commercial kit.
-
Cytokine Measurement: Homogenize another piece of colonic tissue and measure the levels of TNF-α, IL-1β, and IL-6 using specific ELISA kits.
-
Western Blot for Phosphorylated p38 MAPK
This protocol details the procedure for detecting the phosphorylation status of p38 MAPK in cell lysates treated with tropisetron.
Materials:
-
Cell line (e.g., PC12 cells, microglia)
-
This compound
-
Stimulant (e.g., high glucose, LPS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-p38 MAPK (e.g., 1:1000 dilution), rabbit anti-total p38 MAPK (e.g., 1:1000 dilution)
-
HRP-conjugated anti-rabbit secondary antibody (e.g., 1:2000 dilution)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere.
-
Pre-treat cells with desired concentrations of tropisetron for a specified time (e.g., 1 hour).
-
Stimulate cells with the inflammatory agent (e.g., high glucose for 72 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane using a stripping buffer.
-
Re-probe with the primary antibody against total p38 MAPK to normalize for protein loading.
-
NF-κB Luciferase Reporter Assay
This assay is used to quantify the inhibitory effect of tropisetron on NF-κB activation.
Materials:
-
HEK293 cells stably expressing an NF-κB luciferase reporter construct
-
This compound
-
NF-κB activator (e.g., TNF-α, PMA)
-
Cell culture medium
-
Luciferase assay reagent
-
96-well white opaque plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the NF-κB reporter cells in a 96-well white opaque plate and incubate overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of tropisetron for 1 hour.
-
Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6 hours.
-
-
Luciferase Assay:
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control (e.g., unstimulated cells or cells treated with vehicle).
-
Calculate the percentage of inhibition of NF-κB activity for each concentration of tropisetron.
-
Conclusion
This compound demonstrates robust anti-inflammatory effects through a multi-pronged mechanism of action. Its ability to activate the α7nAChR-mediated cholinergic anti-inflammatory pathway and antagonize 5-HT3 receptor-driven pro-inflammatory signaling makes it a compelling candidate for further investigation in the treatment of various inflammatory diseases. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to design and execute studies aimed at further elucidating the therapeutic potential of tropisetron in inflammation. Future research should focus on delineating the precise interplay between these pathways and exploring the efficacy of tropisetron in a broader range of preclinical inflammatory models and eventually in clinical trials for inflammatory conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. Treatment of fibromyalgia with tropisetron, a 5HT3 serotonin antagonist: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Tropisetron sensitizes α7 containing nicotinic receptors to low levels of acetylcholine in vitro and improves memory-related task performance in young and aged animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of 5-HT receptor antagonist, tropisetron on experimental colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment of fibromyalgia with tropisetron--dose and efficacy correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. abcam.com [abcam.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. High-throughput electrophysiology with Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nacalai.com [nacalai.com]
- 13. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Discovery and Synthesis of Tropisetron Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth examination of tropisetron (B1223216) hydrochloride, a potent and selective 5-HT3 receptor antagonist. The document covers its historical discovery, detailed synthesis protocols, mechanism of action, and key experimental methodologies for its characterization, offering a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Discovery and Development
Tropisetron (hydrochloride salt, CAS: 105826-92-4) is a significant therapeutic agent primarily used for the management of nausea and vomiting induced by chemotherapy and radiotherapy (CINV/RINV) and for postoperative nausea and vomiting (PONV).[1][2] Developed by Novartis (formerly Sandoz), it was patented in 1982 and received approval for medical use in 1992.[3] Marketed under trade names such as Navoban, it is recognized on the World Health Organization's List of Essential Medicines.[1][3] The development of tropisetron was a key step in the establishment of 5-HT3 receptor antagonists as a major class of antiemetic drugs.[4]
Mechanism of Action
Tropisetron's primary therapeutic effect is derived from its function as a highly selective and competitive antagonist of the serotonin (B10506) 5-HT3 receptor.[5][6] The antiemetic action is mediated through a dual blockade of these receptors at both peripheral and central nervous system locations.[2][5]
-
Peripheral Action: Chemotherapeutic agents can cause damage to the gastrointestinal mucosa, leading to the release of serotonin from enterochromaffin cells. This serotonin activates 5-HT3 receptors on the vagus nerve terminals, initiating the vomiting reflex. Tropisetron blocks these peripheral receptors, preventing the transmission of the emetic signal to the central nervous system.[1][7]
-
Central Action: Tropisetron also acts on 5-HT3 receptors located centrally in the chemoreceptor trigger zone (CTZ) within the area postrema of the brainstem, further inhibiting the vomiting reflex.[2][5]
Beyond its primary antiemetic role, tropisetron also functions as a partial agonist at the α7-nicotinic acetylcholine (B1216132) receptor (α7-nAChR), a property that has led to experimental use as an analgesic for fibromyalgia and research into its potential for treating neurological disorders like Alzheimer's disease and epilepsy.[3][8][9]
Caption: Signaling pathway of tropisetron as a 5-HT3 receptor antagonist.
Physicochemical and Pharmacokinetic Properties
A summary of key quantitative data for tropisetron hydrochloride is presented below, providing essential information for formulation and development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 105826-92-4 | [10] |
| Molecular Formula | C₁₇H₂₁ClN₂O₂ | [11] |
| Molecular Weight | 320.814 g/mol | [10][11] |
| Appearance | White to light yellow crystalline powder | [11][12] |
| Melting Point | 283-285°C (decomposes) |
| Solubility | Soluble in water (up to 100 mM) and DMSO (up to 50 mM) | |
Table 2: Pharmacokinetic Profile of Tropisetron
| Parameter | Value | Reference |
|---|---|---|
| Bioavailability (Oral) | ~60% (due to first-pass metabolism) | [2] |
| Time to Peak Plasma Conc. | ~3 hours | [2] |
| Plasma Protein Binding | ~71% | [2] |
| Volume of Distribution | 400-600 L | [2] |
| Elimination Half-life | 6-8 hours | [3] |
| Metabolism | Hepatic (hydroxylation via CYP3A4, CYP1A2, CYP2D6) | [3][5] |
| Excretion | ~8% unchanged in urine, 70% as metabolites in urine, 15% in feces |[2][5] |
Table 3: Receptor Binding Affinity
| Receptor Target | Species | Assay Type | Affinity Value | Reference |
|---|---|---|---|---|
| 5-HT3 Receptor | Guinea Pig | Competitive Binding | pKd: 7.52 (Kd: 30.2 nM) | [13] |
| 5-HT3 Receptor | N/A | N/A | IC₅₀: 70.1 ± 0.9 nM | [14] |
| α7 nAChR | Human | Functional Assay (α7Q79G-GlyR) | EC₅₀: 38 nM |
| Dopamine D2 Receptor | Rat | Binding Assay | IC₅₀: >1000 nM |[13] |
Chemical Synthesis of this compound
Several synthetic routes for this compound have been developed. The core of the synthesis is an esterification reaction between an indole-3-carboxylic acid derivative and tropine (B42219) (endo-8-methyl-8-azabicyclo[3.2.1]octan-3-ol).
This common method involves the activation of indole-3-carboxylic acid to its more reactive acyl chloride intermediate, followed by condensation with tropine.
-
Preparation of Indole-3-carbonyl chloride: Indole-3-carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, in an inert solvent like 1,2-dichloroethane (B1671644) or toluene. A catalytic amount of DMF may be used. The reaction is typically run at a slightly elevated temperature (e.g., 35-45°C) for several hours.[15]
-
Preparation of α-Tropine Sodium Salt: In a separate flask, α-tropine is reacted with a strong base like sodium hydroxide (B78521) in a solvent such as tetrahydrofuran (B95107) (THF) to form the more nucleophilic sodium alkoxide salt.[15]
-
Condensation: The solution of indole-3-carbonyl chloride in THF is then added to the α-tropine sodium salt solution. The reaction proceeds to form the tropisetron base.[15]
-
Salt Formation and Purification: After the reaction is complete, the tropisetron base is isolated. It is then dissolved in a suitable solvent like anhydrous ethanol, and hydrochloric acid (often as an ethanolic solution) is added to precipitate this compound.[16][17] The resulting solid is filtered, washed, and dried to yield the final high-purity product.[16]
This route avoids the use of harsh chlorinating agents by directly coupling the carboxylic acid and the alcohol.
-
Reaction Setup: Indole-3-carboxylic acid and tropine alcohol are combined in an inert solvent (e.g., ethyl acetate) in the presence of an aromatic organic sulfonic acid catalyst, such as benzenesulfonic acid.[17]
-
Esterification: The mixture is heated (e.g., 50-150°C) under conditions that allow for the continuous removal of water, which drives the equilibrium towards the ester product. This can be achieved using a Dean-Stark apparatus or by adding molecular sieves.[16][17]
-
Work-up and Isolation: Once the reaction is complete, the tropisetron base is extracted from the organic solvent into an aqueous mineral acid solution (e.g., HCl).[17]
-
Purification and Salt Formation: The pH of the aqueous solution is adjusted to be alkaline (pH 9-10) to precipitate the crude tropisetron base. This crude product is then collected, washed, and re-dissolved in ethanol. The addition of hydrochloric acid induces crystallization of the final this compound product.[17]
Caption: General experimental workflow for the synthesis of this compound.
Key Characterization Protocols
This protocol describes a general method for determining the binding affinity of tropisetron using a competitive radioligand binding assay.
-
Tissue/Cell Preparation: Prepare a membrane fraction from cells or tissues known to express 5-HT3 receptors (e.g., NG108-15 cells, guinea pig right atrium).
-
Assay Buffer: Use an appropriate buffer (e.g., Tris-HCl) to maintain physiological pH.
-
Radioligand: Select a suitable radiolabeled 5-HT3 receptor antagonist (e.g., [³H]-granisetron) as the ligand that will be displaced.
-
Competitive Binding: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (tropisetron).
-
Incubation and Separation: Allow the mixture to incubate to reach equilibrium. Then, rapidly separate the bound from the unbound radioligand, typically by vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor (tropisetron) concentration. Use non-linear regression analysis to fit the data to a one-site competition model to determine the IC₅₀ (the concentration of tropisetron that inhibits 50% of specific radioligand binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
This protocol outlines a standard animal model to evaluate the antiemetic efficacy of tropisetron. Ferrets are a commonly used species due to their well-developed emetic reflex.
-
Animal Acclimatization: Acclimate male ferrets to the laboratory environment and handling procedures.
-
Drug Administration: Administer tropisetron (or vehicle control) via a suitable route (e.g., intravenous or oral) at a predetermined time before the emetic challenge.
-
Emetic Challenge: Administer a potent emetogen, such as cisplatin (B142131) (e.g., 5-10 mg/kg, intraperitoneally), to induce vomiting and retching.
-
Observation: Observe the animals continuously for a set period (e.g., 4-6 hours) immediately following the cisplatin injection. Record the latency to the first emetic episode and the total number of retches and vomits.
-
Data Analysis: Compare the emetic responses (number of retches/vomits) in the tropisetron-treated group to the vehicle-treated control group. A significant reduction in the frequency of emetic episodes indicates antiemetic activity. Calculate the percentage of protection provided by the drug.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Tropisetron - Wikipedia [en.wikipedia.org]
- 4. The development of tropisetron in its clinical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tropisetron - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tropisetron. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential as an antiemetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Tropisetron, an Antiemetic Drug, Exerts an Anti-Epileptic Effect Through the Activation of α7nAChRs in a Rat Model of Temporal Lobe Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tropisetron, an Antiemetic Drug, Exerts an Anti‐Epileptic Effect Through the Activation of α7nAChRs in a Rat Model of Temporal Lobe Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C17H21ClN2O2 | CID 656664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. Tropisetron (SDZ-ICS-930) | 5-HT Receptor | CAS 89565-68-4 | Buy Tropisetron (SDZ-ICS-930) from Supplier InvivoChem [invivochem.com]
- 13. tropisetron | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. apexbt.com [apexbt.com]
- 15. CN102584815A - Method for preparing this compound on large scale - Google Patents [patents.google.com]
- 16. newdrugapprovals.org [newdrugapprovals.org]
- 17. CN102532128A - Synthetic method of tropisetron and prepare method of hydrochloric acid tropisetron - Google Patents [patents.google.com]
Tropisetron Hydrochloride for Cognitive Enhancement: A Technical Guide for Researchers
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tropisetron (B1223216) hydrochloride, a compound traditionally utilized for its antiemetic properties, is gaining significant traction within the neuroscience community for its potential as a cognitive enhancer. This technical guide provides a comprehensive overview of the current state of research into tropisetron's pro-cognitive effects, with a focus on its mechanisms of action, relevant signaling pathways, and the experimental methodologies used to evaluate its efficacy. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for cognitive disorders such as Alzheimer's disease and schizophrenia.
Introduction: The Dual-Action Pro-Cognitive Potential of Tropisetron
Tropisetron's promise in the realm of cognitive enhancement stems from its unique dual-action pharmacology. It functions as both a potent and selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor and a partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR)[1]. This dual mechanism allows it to modulate two distinct but crucial neurotransmitter systems involved in learning, memory, and attention. Furthermore, preclinical evidence suggests that tropisetron may also interact directly with the amyloid precursor protein (APP), a key molecule in the pathophysiology of Alzheimer's disease[1].
Mechanism of Action and Key Signaling Pathways
Tropisetron's cognitive-enhancing effects are believed to be mediated through the modulation of cholinergic and serotonergic pathways, as well as through its influence on neuroinflammation and amyloid-beta (Aβ) pathology.
α7 Nicotinic Acetylcholine Receptor (α7nAChR) Partial Agonism
The α7nAChR is a ligand-gated ion channel highly expressed in brain regions critical for cognition, such as the hippocampus and prefrontal cortex. Activation of α7nAChRs leads to an influx of calcium ions, which triggers a cascade of downstream signaling events crucial for synaptic plasticity, a cellular correlate of learning and memory.
Key downstream signaling pathways activated by α7nAChR agonism include:
-
PI3K/Akt Pathway: This pathway is crucial for promoting cell survival and neuronal plasticity.
-
ERK/CREB Pathway: The extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) pathway is fundamental for long-term potentiation (LTP) and memory consolidation[2][3]. Tropisetron has been shown to inhibit the phosphorylation of p38MAPK and CREB[2].
-
JAK2/STAT3 Pathway: This pathway is implicated in the anti-inflammatory effects of α7nAChR activation[4].
5-HT3 Receptor Antagonism
The 5-HT3 receptor is a ligand-gated ion channel primarily found on GABAergic interneurons in the hippocampus and cortex. By antagonizing this receptor, tropisetron can disinhibit the release of other neurotransmitters, most notably acetylcholine and dopamine (B1211576), which are crucial for cognitive processes.
The key consequences of 5-HT3 receptor antagonism include:
-
Increased Acetylcholine Release: By blocking 5-HT3 receptors on GABAergic interneurons that typically inhibit cholinergic neurons, tropisetron can lead to an increase in acetylcholine levels in key brain regions.
-
Modulation of Dopaminergic and Glutamatergic Neurotransmission: 5-HT3 receptor antagonists have been shown to influence dopamine and glutamate (B1630785) release, further contributing to their pro-cognitive effects.
-
Anti-inflammatory Effects: Tropisetron has been demonstrated to attenuate neuroinflammation by inhibiting the NF-κB and SP/NK1R signaling pathways through its action on 5-HT3 receptors[5]. This involves reducing the activation of microglia, the resident immune cells of the brain[6].
Preclinical and Clinical Evidence: Quantitative Data Summary
A growing body of evidence from both preclinical and clinical studies supports the cognitive-enhancing properties of tropisetron. The following tables summarize key quantitative findings from this research.
Table 1: Preclinical Studies of Tropisetron for Cognitive Enhancement
| Study Focus | Animal Model | Tropisetron Dosage | Key Cognitive Outcome | Reference |
| Alzheimer's Disease | J20 (PDAPP, huAPPSwe/Ind) mice | 0.5 mg/kg/day | Improved spatial and working memory | [1] |
| Alzheimer's Disease | Aβ-injected rats | Not specified | Reversed cognitive deficit | [7] |
| Schizophrenia-related deficits | Rats chronically treated with risperidone (B510) or quetiapine (B1663577) | 3.0 mg/kg (acute injection) | Markedly improved Novel Object Recognition performance | [8] |
| Age-related cognitive decline | Aged Fischer rats | 0.1-10 mg/kg | Improved Novel Object Recognition performance | [9] |
| Hormonal influence on cognition | Ovariectomized female rats | 1.5 or 2.5 mg/kg | Significantly increased percent time with novel object | [10] |
Table 2: Clinical Studies of Tropisetron for Cognitive Enhancement in Schizophrenia
| Study Design | Patient Population | Tropisetron Dosage | Cognitive Assessment Tool | Key Cognitive Outcome | Reference |
| Randomized, double-blind, placebo-controlled | 40 non-smoking patients with schizophrenia | 5, 10, or 20 mg/day for 10 days | Repeatable Battery for the Assessment of Neuropsychological Status (RBANS) | Significant improvement in overall cognitive deficits. 10 mg showed greatest improvement in immediate memory, 20 mg for delayed memory. | [11] |
| Randomized, double-blind, placebo-controlled | 40 non-smoking patients with schizophrenia | 5, 10, or 20 mg/day for 1 day | Repeatable Battery for the Assessment of Neuropsychological Status (RBANS) | Significant improvement in total RBANS scores (5 mg and 20 mg groups) and immediate memory (10 mg group). | [7][9][12] |
| Randomized, double-blind, placebo-controlled | 40 patients with chronic schizophrenia | 10 mg/day for 8 weeks | Cambridge Neuropsychological Test Automated Battery (CANTAB) | Significant improvement in sustained visual attention (Rapid Visual Information Processing subtest). | [13] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key behavioral and cognitive assessments used in tropisetron studies.
Morris Water Maze (MWM)
The MWM is a widely used behavioral task to assess hippocampal-dependent spatial learning and memory.
-
Apparatus: A circular pool (typically 1.5 m in diameter) is filled with opaque water. A hidden escape platform is submerged just below the water's surface in one of the four quadrants. Various extra-maze cues are placed around the room to serve as spatial references.
-
Procedure:
-
Acquisition Phase: Mice are given a set number of trials per day (e.g., 4 trials/day) for several consecutive days (e.g., 5-8 days) to learn the location of the hidden platform. The starting position for each trial is varied. The latency to find the platform is recorded.
-
Probe Trial: Following the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an index of spatial memory.
-
-
In Tropisetron Studies: In a study with J20 mice, the MWM task was performed during the last 2 weeks of an 8-week treatment period with tropisetron (0.5 mg/kg/day)[1].
Novel Object Recognition (NOR) Test
The NOR test is used to assess recognition memory, which is dependent on the integrity of the perirhinal cortex and hippocampus.
-
Apparatus: A square open-field arena. A variety of objects that are distinct in shape, color, and texture are used.
-
Procedure:
-
Habituation: The animal is allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) on the day before testing to acclimate to the environment.
-
Familiarization/Sample Phase (T1): Two identical objects are placed in the arena, and the animal is allowed to explore them for a specific duration (e.g., 5-10 minutes).
-
Test Phase (T2): After a retention interval (e.g., 1 to 48 hours), one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded. A preference for exploring the novel object indicates intact recognition memory.
-
-
In Tropisetron Studies: In a study with rats chronically treated with antipsychotics, a single injection of tropisetron (3.0 mg/kg) was administered before the training (familiarization) phase of the NOR task[8]. Another study in ovariectomized female rats administered tropisetron (1.5 or 2.5 mg/kg) 30 minutes before the test trial[10].
Repeatable Battery for the Assessment of Neuropsychological Status (RBANS)
The RBANS is a brief, individually administered battery of 12 subtests that assesses five core cognitive domains.
-
Domains Assessed:
-
Immediate Memory: List Learning and Story Memory.
-
Visuospatial/Constructional: Figure Copy and Line Orientation.
-
Language: Picture Naming and Semantic Fluency.
-
Attention: Digit Span and Coding.
-
Delayed Memory: List Recall, List Recognition, Story Recall, and Figure Recall.
-
-
Administration: The battery takes approximately 20-30 minutes to administer. Raw scores are converted to age-adjusted index scores.
-
In Tropisetron Studies: The RBANS has been used in several clinical trials to assess the effects of tropisetron on cognitive deficits in patients with schizophrenia[7][9][11][12]. These studies have demonstrated improvements in overall cognitive scores, as well as in specific domains like immediate and delayed memory.
Future Directions and Considerations
The existing data strongly suggest that tropisetron hydrochloride is a promising candidate for cognitive enhancement. However, several areas warrant further investigation:
-
Optimal Dosing and Treatment Duration: Further studies are needed to determine the optimal dosing regimens and treatment durations for different patient populations and cognitive domains.
-
Long-Term Efficacy and Safety: While tropisetron has a well-established safety profile as an antiemetic, its long-term effects in the context of cognitive enhancement need to be thoroughly evaluated.
-
Combination Therapies: Investigating the synergistic effects of tropisetron with other pro-cognitive agents could lead to more effective treatment strategies.
-
Biomarker Development: Identifying reliable biomarkers to predict treatment response to tropisetron would be invaluable for personalizing therapy.
Conclusion
This compound represents a compelling multi-modal therapeutic agent for cognitive enhancement. Its dual action on the α7nAChR and 5-HT3 receptor systems, coupled with its potential to modulate neuroinflammation and APP processing, positions it as a unique candidate for treating cognitive deficits in complex neurological and psychiatric disorders. The preclinical and clinical data summarized in this guide provide a strong rationale for continued research and development of tropisetron as a novel cognitive enhancer. This document serves as a foundational resource to guide future investigations in this promising area of neuroscience.
References
- 1. The multi-functional drug tropisetron binds APP and normalizes cognition in a murine Alzheimer’s model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tropisetron attenuates neuroinflammation and chronic neuropathic pain via α7nAChR activation in the spinal cord in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tropisetron attenuates lipopolysaccharide induced neuroinflammation by inhibiting NF-κB and SP/NK1R signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. One-day tropisetron treatment improves cognitive deficits and P50 inhibition deficits in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tropisetron enhances recognition memory in rats chronically treated with risperidone or quetiapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tropisetron enhances recognition memory in ovariectomized female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Short-term tropisetron treatment and cognitive and P50 auditory gating deficits in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. One-day Tropisetron Treatment Improves Neurocognitive Function in Schizophrenia----Chinese Academy of Sciences [english.cas.cn]
- 13. A randomised, double-blind, placebo-controlled trial of tropisetron in patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Tropisetron Hydrochloride Electrophysiology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropisetron (B1223216) hydrochloride is a selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor, widely recognized for its antiemetic properties in the context of chemotherapy and radiotherapy.[1][2] Beyond this primary mechanism, emerging research has highlighted its significant activity as a partial agonist at the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[3][4] This dual pharmacology makes tropisetron a compound of interest for a variety of neurological and psychiatric conditions, including cognitive deficits and epilepsy.[5][6]
Electrophysiological techniques are indispensable for characterizing the interactions of tropisetron with these ligand-gated ion channels. This document provides detailed application notes and experimental protocols for studying the effects of tropisetron hydrochloride on 5-HT3 and α7 nicotinic acetylcholine receptors using two-electrode voltage clamp (TEVC) in Xenopus oocytes and whole-cell patch clamp techniques in mammalian cell lines.
Mechanism of Action
Tropisetron's primary mechanism of action is the competitive antagonism of 5-HT3 receptors.[1][7] These receptors are ligand-gated ion channels permeable to cations, and their activation by serotonin (B10506) leads to rapid depolarization of neurons. Tropisetron blocks this action, which is the basis for its antiemetic effects.[7][8]
Simultaneously, tropisetron acts as a partial agonist at α7 nAChRs.[3][4] These receptors are also cation-permeable ion channels that are implicated in various cognitive processes. As a partial agonist, tropisetron can elicit a response that is lower than that of the endogenous full agonist, acetylcholine, and can also competitively inhibit the binding of full agonists.[3][9]
Quantitative Data Summary
The following tables summarize the key quantitative electrophysiological data for this compound's interaction with 5-HT3 and α7 nicotinic acetylcholine receptors.
| Receptor | Ligand | Parameter | Value | Cell Type/System | Reference |
| 5-HT3 | Tropisetron | IC50 | 70.1 ± 0.9 nM | - | [10] |
| 5-HT3 | Tropisetron | Ki | 5.3 nM | - | [11] |
| α7 nAChR | Tropisetron | EC50 | ~2.4 µM | Xenopus oocytes | [3][9] |
| α7β2 nAChR | Tropisetron | EC50 | ~1.5 µM | Xenopus oocytes | [3][9] |
| α7 nAChR | Tropisetron | IC50 | 0.092 ± 0.007 µM | Xenopus oocytes | [9] |
| α7β2 nAChR | Tropisetron | IC50 | 0.139 ± 0.004 µM | Xenopus oocytes | [9] |
| α7 nAChR | Tropisetron | EC50 | 1.3 µM | - | [11] |
Table 1: Quantitative data for this compound's interaction with 5-HT3 and α7 nicotinic acetylcholine receptors.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of the 5-HT3 and α7 nicotinic acetylcholine receptors, as well as the experimental workflows for their electrophysiological characterization.
Caption: Signaling pathways of 5-HT3 and α7 nicotinic acetylcholine receptors and the action of tropisetron.
Caption: Experimental workflows for TEVC and whole-cell patch clamp studies.
Experimental Protocols
Protocol 1: Two-Electrode Voltage Clamp (TEVC) studies in Xenopus oocytes
This protocol is suitable for characterizing the effects of tropisetron on 5-HT3 and α7 nicotinic acetylcholine receptors expressed in Xenopus laevis oocytes.
1. Xenopus Oocyte Preparation and cRNA Injection:
-
Harvest stage V-VI oocytes from an anesthetized female Xenopus laevis.
-
Defolliculate the oocytes by incubation in a collagenase solution (e.g., 2 mg/mL in OR2 solution) for 60-90 minutes with gentle agitation.
-
Wash the oocytes thoroughly with OR2 solution and then transfer to ND96 solution.
-
Inject each oocyte with 30-50 nL of cRNA encoding the desired receptor subunits (e.g., human 5-HT3A or human α7 nAChR) at a concentration of 0.5-1.0 µg/µL.
-
Incubate the injected oocytes at 16-18°C for 2-5 days in ND96 solution supplemented with antibiotics.
2. Recording Solutions:
-
OR2 Solution (in mM): 82.5 NaCl, 2.5 KCl, 1 MgCl2, 1 CaCl2, 1 Na2HPO4, 5 HEPES, pH 7.8.
-
ND96 Solution (in mM): 96 NaCl, 2 KCl, 1 MgCl2, 1.8 CaCl2, 5 HEPES, pH 7.5.[3]
3. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with ND96 solution.
-
Impale the oocyte with two glass microelectrodes (resistance 0.5-2 MΩ) filled with 3 M KCl.
-
Clamp the membrane potential at a holding potential of -60 mV to -80 mV.
-
To measure the antagonist effect of tropisetron on 5-HT3 receptors (IC50 determination):
-
Apply a saturating concentration of serotonin (e.g., 10-30 µM) to elicit a peak inward current.
-
After washout and recovery, pre-apply varying concentrations of tropisetron for 1-2 minutes, followed by co-application with the same concentration of serotonin.
-
Measure the reduction in the peak current amplitude at each tropisetron concentration.
-
-
To measure the partial agonist effect of tropisetron on α7 nAChRs (EC50 determination):
-
Apply varying concentrations of tropisetron to the oocyte and measure the elicited inward current.
-
To determine the maximal response, a full agonist like acetylcholine (ACh) can be used.
-
4. Data Analysis:
-
Plot the normalized response as a function of the logarithm of the antagonist (for IC50) or agonist (for EC50) concentration.
-
Fit the data to the Hill equation to determine the IC50 or EC50 value and the Hill coefficient.
Protocol 2: Whole-Cell Patch Clamp studies in Mammalian Cells
This protocol is suitable for detailed characterization of tropisetron's effects on α7 nAChRs expressed in mammalian cell lines such as HEK293 or GH4C1.
1. Cell Culture and Transfection:
-
Culture HEK293 or GH4C1 cells in appropriate media (e.g., DMEM supplemented with 10% FBS and antibiotics).
-
For HEK293 cells, transiently transfect with plasmids encoding the human α7 nAChR subunit and a co-factor for surface expression like RIC-3.
-
Plate the transfected cells onto glass coverslips 24-48 hours before recording. GH4C1 cells may endogenously or stably express the receptor.
2. Recording Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Intracellular Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2 with KOH.
3. Electrophysiological Recording:
-
Place a coverslip with cells in a recording chamber on the stage of an inverted microscope, continuously perfused with extracellular solution.
-
Use a borosilicate glass pipette (resistance 3-7 MΩ) filled with intracellular solution to form a giga-ohm seal with a selected cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -70 mV.
-
To measure the partial agonist effect of tropisetron (EC50 determination):
-
Rapidly apply varying concentrations of tropisetron using a fast-perfusion system. Due to the rapid desensitization of α7 nAChRs, fast application is crucial.
-
Measure the peak inward current at each concentration.
-
-
To investigate the modulatory effects of tropisetron, co-apply with a full agonist like ACh.
4. Data Analysis:
-
Similar to the TEVC protocol, analyze the concentration-response data by fitting to the Hill equation to determine EC50 and the Hill coefficient.
-
Analyze the kinetics of activation and desensitization of the currents elicited by tropisetron.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers investigating the electrophysiological properties of this compound. By employing these standardized methods, scientists can accurately characterize the dual action of tropisetron as a 5-HT3 receptor antagonist and an α7 nicotinic acetylcholine receptor partial agonist. This detailed understanding is crucial for elucidating its therapeutic potential in a range of neurological and psychiatric disorders.
References
- 1. The Nonpsychoactive Cannabinoid Cannabidiol Inhibits 5-Hydroxytryptamine3A Receptor-Mediated Currents in Xenopus laevis Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. Concentration-Dependent Effects on Intracellular and Surface pH of Exposing Xenopus oocytes to Solutions Containing NH3/NH4+ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mapping the molecular motions of 5-HT3 serotonin-gated channel by Voltage-Clamp Fluorometry [elifesciences.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 [frontiersin.org]
- 9. sophion.com [sophion.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. An electrophysiological investigation of the properties of a murine recombinant 5-HT3 receptor stably expressed in HEK 293 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tropisetron Hydrochloride HPLC Method Development
Introduction
Tropisetron (B1223216) hydrochloride is a potent and selective serotonin (B10506) 5-HT3 receptor antagonist, widely used as an antiemetic agent to prevent nausea and vomiting associated with chemotherapy and radiotherapy.[1] Accurate and reliable analytical methods are crucial for the quality control of tropisetron hydrochloride in bulk drug substances and pharmaceutical dosage forms. High-Performance Liquid Chromatography (HPLC) is a preferred technique for its specificity, sensitivity, and accuracy. This document provides detailed application notes and protocols for the development and validation of HPLC methods for the analysis of this compound.
Data Presentation: HPLC Method Parameters
The following tables summarize the chromatographic conditions for two distinct HPLC methods for the analysis of this compound. Method 1 is a stability-indicating assay, while Method 2 is designed for the simultaneous analysis of multiple 5-HT3 receptor antagonists.
Table 1: Chromatographic Conditions for Stability-Indicating HPLC Method [2]
| Parameter | Condition |
| Column | RP Nucleosil C18 |
| Mobile Phase | Methanol:Water:Acetonitrile:Trimethylamine (65:20:15:0.2, v/v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 285 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Table 2: Chromatographic Conditions for Simultaneous Analysis of 5-HT3 Antagonists [1]
| Parameter | Condition |
| Column | C18 (150 mm x 4.6 mm, 5.0 µm) |
| Mobile Phase | Acetonitrile:0.05 mol·L⁻¹ Potassium Dihydrogen Phosphate (pH 4.0) (25:75, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 285 nm (for Tropisetron) |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Experimental Protocols
The following protocols provide a detailed methodology for the analysis of this compound using the stability-indicating HPLC method.
Protocol 1: Stability-Indicating HPLC Method for this compound
1. Objective: To quantify this compound and separate it from its potential degradation products, particularly those formed under acidic stress conditions.[2]
2. Materials and Reagents:
-
This compound Reference Standard
-
This compound Sample (Bulk drug or formulation)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade/Deionized)
-
Trimethylamine
-
Hydrochloric Acid (for degradation studies)
-
Sodium Hydroxide (B78521) (for neutralization)
3. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
RP Nucleosil C18 column
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
-
Sonicator
4. Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of Methanol, Water, Acetonitrile, and Trimethylamine in the ratio of 65:20:15:0.2 (v/v/v/v). Filter through a 0.45 µm membrane filter and degas before use.
-
Standard Stock Solution (400 µg/mL): Accurately weigh about 40 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions (40-240 µg/mL): Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 40-240 µg/mL.[2]
-
Sample Solution: Accurately weigh a quantity of the sample equivalent to 40 mg of this compound and prepare a 100 mL solution as described for the standard stock solution. Further dilute if necessary to fall within the calibration range.
-
Forced Degradation Sample (Acid Hydrolysis): To a known concentration of this compound solution, add hydrochloric acid to a final concentration of 1N and reflux for a specified period. Neutralize the solution with sodium hydroxide before dilution with the mobile phase for analysis.
5. Chromatographic Procedure:
-
Set up the HPLC system with the conditions specified in Table 1.
-
Inject 20 µL of the blank (mobile phase), followed by the working standard solutions and the sample solution.
-
Record the chromatograms and measure the peak areas.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
In the forced degradation sample, ensure the peak of the intact drug is well-resolved from any degradation product peaks.
7. Method Validation Parameters: The method should be validated according to ICH guidelines, assessing parameters such as:
-
Specificity: Demonstrated by the separation of tropisetron from its degradation products.[3]
-
Linearity: Assessed over the concentration range of 40-240 µg/mL.[2]
-
Accuracy: Determined by recovery studies.
-
Precision: Evaluated through repeatability and intermediate precision.
-
Robustness: Assessed by making small, deliberate variations in chromatographic conditions.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the development of an HPLC method for this compound.
Caption: Workflow for Tropisetron HCl HPLC Method Development.
References
Application Notes and Protocols: Solubility of Tropisetron Hydrochloride in DMSO and PBS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the solubility characteristics of tropisetron (B1223216) hydrochloride in Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS). Detailed protocols for solubility determination and stock solution preparation are included to ensure accurate and reproducible experimental outcomes.
Quantitative Solubility Data
The solubility of a compound is a critical parameter in drug discovery and development, influencing its formulation, bioavailability, and efficacy. The following table summarizes the reported solubility of tropisetron hydrochloride in DMSO and PBS.
| Solvent | Temperature | Concentration (mg/mL) | Molar Concentration (mM) | Source |
| DMSO | 25°C | 64 mg/mL | 199.49 mM | [1] |
| PBS (pH 7.2) | Not Specified | ~10 mg/mL | Not Specified | [2] |
| Water | 25°C | 46 mg/mL | 143.38 mM | [1] |
Note: Solubility can be influenced by factors such as pH, temperature, and the presence of other solutes. The hydrochloride salt form of tropisetron enhances its aqueous solubility compared to the free base.[3][4]
Experimental Protocols
Accurate determination of solubility is fundamental for in vitro and in vivo studies. Below are detailed protocols for preparing solutions of this compound.
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol is suitable for creating a high-concentration stock solution for subsequent dilution in aqueous buffers for cell-based assays and other experiments.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to achieve the desired stock concentration (e.g., 64 mg/mL).
-
Weigh the compound: Accurately weigh the calculated mass of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder.
-
Mixing: Vortex the solution vigorously until the solid is completely dissolved. If necessary, sonicate the vial for short intervals to aid dissolution.[3]
-
Storage: Aliquot the stock solution into single-use sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store at -20°C for up to 6 months or at -80°C for longer-term storage.[5]
Protocol 2: Preparation of this compound Solution in PBS
This protocol describes the direct dissolution of this compound in PBS for applications requiring an aqueous, physiologically relevant solvent.
Materials:
-
This compound powder
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile conical tubes or flasks
-
Vortex mixer
-
Sonicator (optional)
-
pH meter (optional)
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed for the desired concentration (up to approx. 10 mg/mL).
-
Weigh the compound: Accurately weigh the powder.
-
Initial Dissolution: Add approximately 80% of the final required volume of PBS (pH 7.2) to the powder.
-
Mixing: Vortex the mixture vigorously. If complete dissolution is not achieved, sonication in a water bath can be applied.[3]
-
pH Adjustment (Optional): The solubility of tropisetron is pH-dependent. If necessary, adjust the pH of the solution to a slightly more acidic range to improve solubility.[3]
-
Final Volume Adjustment: Once the solid is fully dissolved, add PBS to reach the final desired volume.
-
Use: It is recommended to use aqueous solutions of this compound on the same day they are prepared.[2]
Signaling Pathways and Experimental Workflow Diagrams
Mechanism of Action: 5-HT3 Receptor Antagonism
This compound's primary mechanism of action is the competitive antagonism of the serotonin (B10506) 5-HT3 receptor.[6][7][8] This action is crucial for its antiemetic effects. In response to stimuli like chemotherapy, enterochromaffin cells in the gastrointestinal tract release serotonin. This serotonin then binds to 5-HT3 receptors on vagal afferent nerves, initiating a signal cascade that leads to nausea and vomiting. Tropisetron blocks this interaction.[6][9]
Caption: Tropisetron blocks serotonin binding to 5-HT3 receptors.
Experimental Workflow: Solubility Determination
The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.
Caption: Workflow for determining compound solubility.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Tropisetron HCL Datasheet DC Chemicals [dcchemicals.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. Tropisetron - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. ClinPGx [clinpgx.org]
Application Notes and Protocols for Tropisetron Hydrochloride in Rodent Behavioral Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tropisetron (B1223216) hydrochloride, a dual-action ligand, in various rodent behavioral models. Tropisetron acts as a selective 5-HT3 receptor antagonist and a partial agonist of the α7-nicotinic acetylcholine (B1216132) receptor (α7-nAChR), making it a valuable tool for investigating cognitive function, anxiety, and depression-like behaviors in preclinical research.[1][2][3]
Mechanism of Action
Tropisetron's unique pharmacological profile allows for the modulation of two critical neurotransmitter systems. As a potent 5-HT3 receptor antagonist, it blocks the ionotropic 5-HT3 receptors, which are primarily located on GABAergic interneurons and are involved in nausea and anxiety.[1][4] Its activity as a partial agonist at α7-nAChRs is crucial for its pro-cognitive effects, as these receptors are implicated in learning and memory processes.[2][3][5]
Signaling Pathways
Application in Cognitive Models
Tropisetron has been shown to ameliorate cognitive deficits in various rodent models, particularly in tasks assessing spatial and recognition memory. Its pro-cognitive effects are largely attributed to its partial agonism at α7-nAChRs.[2][6][7]
Morris Water Maze (MWM)
The MWM is a classic test for spatial learning and memory. Tropisetron has been demonstrated to improve performance in mouse models of Alzheimer's disease.[2]
Experimental Protocol: Morris Water Maze
-
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water (24-26°C) containing a hidden platform submerged 1 cm below the surface.[8][9] Visual cues are placed around the pool.
-
Acclimation: Allow mice to habituate to the testing room for at least 30 minutes before the first trial.
-
Drug Administration: Administer Tropisetron hydrochloride (e.g., 0.5 mg/kg via subcutaneous Alzet pump for chronic studies, or intraperitoneal injection 30 minutes before testing for acute studies) or vehicle.[2]
-
Training (Acquisition Phase):
-
Conduct 4 trials per day for 5 consecutive days.
-
For each trial, gently place the mouse into the water facing the pool wall at one of four quasi-random start positions.
-
Allow the mouse to swim freely for 60-90 seconds to find the hidden platform.[8]
-
If the mouse fails to find the platform within the allotted time, guide it to the platform and allow it to remain there for 15-30 seconds.[8][10]
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial (Memory Retention):
-
24-48 hours after the last training trial, remove the platform from the pool.
-
Place the mouse in the pool for a single 60-second trial.[8]
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of platform location crossings.
-
Novel Object Recognition (NOR)
The NOR task assesses recognition memory. Tropisetron has been shown to enhance performance in this non-spatial memory task in rats.[6][11][12]
Experimental Protocol: Novel Object Recognition
-
Apparatus: An open-field arena (e.g., 40x40x40 cm) made of a non-porous material.
-
Habituation: On day 1, allow each rodent to freely explore the empty arena for 5-10 minutes.
-
Training (Familiarization Phase):
-
Testing (Test Phase):
-
After a retention interval (e.g., 4 to 48 hours), return the rodent to the arena.[6][11]
-
The arena now contains one of the familiar objects from the training phase and one novel object.
-
Record the time spent exploring each object for 5 minutes. Exploration is typically defined as the animal's nose being within 2 cm of the object.
-
Calculate the discrimination index: (Time with novel object - Time with familiar object) / (Total exploration time).
-
Quantitative Data for Tropisetron in Cognitive Models
| Behavioral Test | Species | Model/Condition | Dose (mg/kg) | Route | Outcome |
| Morris Water Maze | Mouse | J20 (Alzheimer's Model) | 0.5 (daily) | s.c. | Significantly faster escape latency by day 5 of training.[2] |
| Novel Object Rec. | Rat | Ovariectomized Female | 2.5 | i.p. | Significantly increased time spent with the novel object.[11][12] |
| Novel Object Rec. | Rat | Chronic Risperidone (B510)/Quetiapine (B1663577) | 3.0 | i.p. | Markedly improved NOR performance after a 48h delay.[6] |
| Radial Arm Maze | Rat | Chronic Cerebral Hypoperfusion | 5 | i.p. | Ameliorated spatial memory impairment.[13] |
Application in Anxiety and Depression Models
Tropisetron's anxiolytic and antidepressant-like effects are primarily mediated by its antagonism of 5-HT3 receptors, although interactions with the nitrergic system and mitochondrial function have also been implicated in its anxiolytic properties.[14][15]
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in and entries into the open arms.
Experimental Protocol: Elevated Plus Maze
-
Apparatus: A plus-shaped maze elevated above the floor (e.g., 50 cm), with two open arms and two enclosed arms.[16][17]
-
Acclimation: Habituate the animal to the testing room for at least 30-60 minutes prior to testing.[18]
-
Drug Administration: Administer this compound or vehicle intraperitoneally 30 minutes before the test.
-
Procedure:
-
Place the rodent in the center of the maze, facing one of the enclosed arms.[19]
-
Record the number of entries into and the time spent in the open and closed arms using a video tracking system.
-
Anxiolytic effects are indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries.
-
Forced Swim Test (FST) and Splash Test
These tests are used to screen for antidepressant-like activity. Tropisetron has been shown to reduce immobility in the FST and increase grooming behavior in the splash test in mice subjected to maternal separation stress.[20]
Quantitative Data for Tropisetron in Anxiety and Depression Models
| Behavioral Test | Species | Model/Condition | Dose (mg/kg) | Route | Outcome |
| Elevated Plus Maze | Mouse | Social Isolation Stress | (Not specified) | i.p. | Showed anxiolytic effect.[14] |
| Forced Swim Test | Mouse | Maternal Separation Stress | 3 and 5 | i.p. | Significantly reduced immobility time.[20] |
| Splash Test | Mouse | Maternal Separation Stress | 3 and 5 | i.p. | Significantly increased grooming activity time.[20] |
Experimental Workflow
The following diagram illustrates a typical workflow for a behavioral study involving tropisetron.
Conclusion
This compound is a versatile pharmacological tool for preclinical research in neuroscience. Its dual action on the serotonergic and cholinergic systems allows for the investigation of complex behaviors related to cognition, anxiety, and mood. The protocols and data presented here provide a foundation for designing and implementing robust behavioral studies using this compound. Researchers should carefully consider the specific research question, animal model, and appropriate dosing regimen to achieve reliable and interpretable results.
References
- 1. Tropisetron - Wikipedia [en.wikipedia.org]
- 2. The multi-functional drug tropisetron binds APP and normalizes cognition in a murine Alzheimer’s model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 5-HT3 antagonist tropisetron (ICS 205-930) is a potent and selective alpha7 nicotinic receptor partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. psychiatryonline.org [psychiatryonline.org]
- 6. Tropisetron enhances recognition memory in rats chronically treated with risperidone or quetiapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phencyclidine-induced cognitive deficits in mice are improved by subsequent subchronic administration of tropisetron: role of alpha7 nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.rug.nl [pure.rug.nl]
- 10. mmpc.org [mmpc.org]
- 11. Tropisetron enhances recognition memory in ovariectomized female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tropisetron, a 5-HT(3) receptor antagonist, enhances object exploration in intact female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tropisetron But Not Granisetron Ameliorates Spatial Memory Impairment Induced by Chronic Cerebral Hypoperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tropisetron attenuated the anxiogenic effects of social isolation by modulating nitrergic system and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Serotonin - Wikipedia [en.wikipedia.org]
- 16. scispace.com [scispace.com]
- 17. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. Elevated plus maze protocol [protocols.io]
- 20. Adenylyl Cyclase (AC) Mediates the Antidepressant-Like Effects of Tropisetron on a Mouse Model of Maternal Separation Stress - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Tropisetron Hydrochloride Experiments
This guide provides researchers, scientists, and drug development professionals with troubleshooting information and frequently asked questions (FAQs) for experiments involving Tropisetron (B1223216) hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting
Solution Preparation and Solubility
Q1: I'm having difficulty dissolving Tropisetron hydrochloride in my aqueous buffer. What should I do?
A1: If you are encountering solubility issues, consider the following troubleshooting steps:
-
Verify the Salt Form: Ensure you are using this compound, which is the water-soluble salt form. The free base form has significantly lower aqueous solubility.
-
pH Adjustment: Tropisetron's solubility is pH-dependent. As a basic compound with a pKa of approximately 9.34, its solubility is higher in acidic conditions.[1] Adjusting your buffer to a slightly more acidic pH may improve dissolution.
-
Physical Dissolution Aids: Use vigorous vortexing to aid dissolution. If the compound still does not fully dissolve, sonication in an ultrasonic water bath for 5-10 minute intervals or gentle warming can be effective.[1]
-
Use Fresh Buffer: Always use freshly prepared aqueous buffer.
Q2: What is the recommended method for preparing a high-concentration stock solution of this compound?
A2: For concentrations that are difficult to achieve in aqueous buffers directly, preparing a concentrated stock solution in an organic solvent is recommended. Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent, with a reported solubility of 64 mg/mL.[1]
Q3: What is the recommended storage condition for this compound solutions?
A3: It is not recommended to store aqueous solutions of this compound for more than one day.[1][2] For long-term storage, prepare single-use aliquots of a concentrated stock solution in DMSO and store them at -20°C or -80°C to maintain stability.[1] Avoid repeated freeze-thaw cycles.[1]
Stability and Degradation
Q4: How stable is this compound in common infusion solutions?
A4: this compound (50 µg/mL) is chemically stable in 0.9% sodium chloride or 5% dextrose solutions for at least 3 months when stored in polyvinylchloride (PVC) or polyolefin bags at +4°C or -20°C.[3] No significant degradation products were observed under these conditions.[3] Another study confirmed that a mixture of dezocine (B144180) (0.4 mg/mL) and this compound (0.05 mg/mL) in 0.9% sodium chloride injection is stable for at least 14 days at 4°C or 25°C when protected from light.[4]
Q5: What are the known degradation products of this compound?
A5: this compound can degrade under acidic conditions.[5] One of the known degradation products is α-tropine, which can also be an impurity from the synthesis process.[6] The metabolism of tropisetron in vivo occurs via hydroxylation at the 5, 6, or 7 positions of its indole (B1671886) ring, followed by glucuronidation or sulfation.[7][8] These metabolites have significantly reduced potency for the 5-HT3 receptor.[7]
In Vitro Assays
Q6: I am not observing the expected effect of Tropisetron in my cell-based assay. What could be the issue?
A6: Several factors could contribute to a lack of effect:
-
Receptor Expression: Verify that your cell line expresses the target receptors, either the 5-HT3 receptor or the α7-nicotinic acetylcholine (B1216132) receptor (α7-nAChR), at sufficient levels. This can be confirmed using techniques like RT-PCR or Western blotting.
-
Concentration Range: The effective concentration of Tropisetron is target-dependent. For 5-HT3 receptor antagonism, the IC50 is in the nanomolar range, while for α7-nAChR agonism, the EC50 is in the low micromolar range.[9][10] A broad dose-response curve is recommended to determine the optimal concentration for your specific assay.
-
Drug Stability in Media: Ensure that your Tropisetron stock solution is properly stored and has not degraded. Prepare fresh dilutions in your cell culture media for each experiment.
Q7: Could this compound interfere with MTT or other cell viability assays?
A7: While direct interference of Tropisetron with the MTT assay is not widely reported, it is a known pitfall that compounds can chemically interact with the MTT reagent, leading to false results.[11][12][13] To rule out interference, it is crucial to include a control where the compound is added to the assay wells without cells to see if it directly reduces the MTT reagent.[11] If interference is suspected, consider using an alternative viability assay that is not based on cellular reduction, such as a trypan blue exclusion assay or a lactate (B86563) dehydrogenase (LDH) release assay.[14]
Analytical Methods (HPLC)
Q8: I am experiencing peak tailing in my HPLC analysis of Tropisetron. What are the common causes and solutions?
A8: Peak tailing is a common issue in HPLC and can be caused by several factors:
-
Column Contamination: Residual sample components or buffer precipitates can interact with the analyte. Washing the column with a strong solvent may resolve this.
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak tailing. Try diluting your sample.
-
Secondary Interactions: Interactions between the basic Tropisetron molecule and acidic silanol (B1196071) groups on the silica-based column can cause tailing. Using a mobile phase with a competing base (like triethylamine) or an end-capped column can minimize these interactions.[15][16]
-
Mismatched pH: The pH of the mobile phase can affect the ionization state of Tropisetron and its interaction with the stationary phase. Optimizing the mobile phase pH can improve peak shape.
Q9: My HPLC baseline is noisy or drifting. What should I check?
A9: A noisy or drifting baseline can be due to:
-
Contaminated or Improperly Degassed Mobile Phase: Ensure your solvents are HPLC grade and have been adequately degassed to remove dissolved air.[15]
-
Detector Instability: The detector lamp may be failing, or the detector cell could be contaminated.
-
Pump Issues: Leaks or failing pump seals can cause pressure fluctuations, leading to a noisy baseline.[17]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis.
Data Presentation
Table 1: Solubility of this compound
| Solvent/Buffer | Concentration | Notes | Reference(s) |
| Water | 32.08 mg/mL (100 mM) | - | |
| Water | 46 mg/mL | - | [1] |
| Water | ≥ 50 mg/mL | - | [1] |
| Water | 120 mg/mL | With ultrasonic assistance | [1] |
| PBS (pH 7.2) | ~10 mg/mL | - | [1][2] |
| DMSO | 16.04 mg/mL (50 mM) | - | |
| DMSO | 64 mg/mL | - | [1] |
| Ethanol | Slightly Soluble | - | [1][2] |
Table 2: Receptor Binding Affinity and Functional Potency of Tropisetron
| Receptor | Parameter | Value | Assay Type | Reference(s) |
| 5-HT3 Receptor | Ki | 5.3 nM | Radioligand Binding | [10][18] |
| 5-HT3 Receptor | IC50 | 70.1 nM | Functional Assay | [10] |
| α7-nAChR | Ki | 6.9 nM | Radioligand Binding | [18] |
| α7-nAChR | EC50 | ~2.4 µM | Electrophysiology (Xenopus oocytes) | [9][19] |
| α7β2-nAChR | EC50 | ~1.5 µM | Electrophysiology (Xenopus oocytes) | [9][19] |
| α3β4-nAChR | IC50 | 1.8 µM | Electrophysiology (Xenopus oocytes) | [20] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Cell Culture
This protocol describes the preparation of a stock solution in DMSO and subsequent dilution for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, single-use microcentrifuge tubes
-
Sterile cell culture medium
-
0.22 µm sterile syringe filter (optional)
Procedure:
-
Prepare Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in 100% sterile DMSO to create a high-concentration stock solution (e.g., 50 mM).
-
If necessary, use a vortex or sonication to ensure the compound is fully dissolved.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term stability.[1]
-
-
Prepare Working Solution:
-
On the day of the experiment, thaw a single aliquot of the DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution into your complete cell culture medium to achieve the desired final concentrations.
-
Crucially, ensure the final concentration of DMSO in the culture medium is minimal (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to the culture medium without this compound. This is essential for accurate interpretation of your results.
-
-
Sterilization (Optional):
-
If there are concerns about the sterility of the final working solution, it can be sterilized by passing it through a 0.22 µm syringe filter.
-
Protocol 2: MTT Cell Viability Assay
This protocol provides a general framework for assessing cell viability after treatment with this compound using an MTT assay. Optimization of cell seeding density and incubation times is recommended for each cell line.
Materials:
-
Cells in culture
-
This compound working solutions (prepared as in Protocol 1)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells with high viability (>95%).
-
Seed the cells into a 96-well plate at a predetermined optimal density in a final volume of 100 µL per well.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Remove the old media and add fresh media containing the desired concentrations of this compound and the vehicle control.
-
Include untreated control wells with media only.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the media containing MTT.
-
Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Mandatory Visualization
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Dual signaling pathways of Tropisetron.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Stability of refrigerated and frozen solutions of tropisetron in either polyvinylchloride or polyolefin infusion bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Compatibility and stability of dezocine and tropisetron in 0.9% sodium chloride injection for patient-controlled analgesia administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN110161149B - Method for detecting impurity a-tropine in this compound injection - Google Patents [patents.google.com]
- 7. Tropisetron : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 8. ClinPGx [clinpgx.org]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. selleckchem.com [selleckchem.com]
- 11. Interference by anti-cancer chemotherapeutic agents in the MTT-tumor chemosensitivity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 16. ijprajournal.com [ijprajournal.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Tropisetron (SDZ-ICS-930) | 5-HT Receptor | CAS 89565-68-4 | Buy Tropisetron (SDZ-ICS-930) from Supplier InvivoChem [invivochem.com]
- 19. Tropisetron sensitizes α7 containing nicotinic receptors to low levels of acetylcholine in vitro and improves memory-related task performance in young and aged animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Molecular dissection of tropisetron, an alpha7 nicotinic acetylcholine receptor-selective partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tropisetron Hydrochloride Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with tropisetron (B1223216) hydrochloride during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general aqueous solubility of tropisetron hydrochloride?
A1: this compound, the salt form of tropisetron, is generally considered to have good solubility in water and aqueous buffers.[1] Its solubility in Phosphate-Buffered Saline (PBS) at a pH of 7.2 is approximately 10 mg/mL.[1][2] Some sources have reported its solubility in water to be as high as 46 mg/mL.[3] It's important to use the hydrochloride salt for aqueous solutions, as the free base form has significantly lower solubility.[1]
Q2: I'm having difficulty dissolving this compound in my buffer. What are the initial troubleshooting steps?
A2: If you are encountering solubility issues, consider the following:
-
Verify the Salt Form: Ensure you are using this compound, which is the water-soluble salt.[1]
-
pH Adjustment: Tropisetron's solubility is pH-dependent. As a basic compound, its solubility is higher in more acidic conditions.[1] Adjusting your buffer to a slightly lower pH may enhance dissolution.
-
Physical Assistance: Employing physical methods can aid in dissolving the compound. This includes vigorous vortexing, sonication in an ultrasonic water bath, or gentle warming.[1]
-
Fresh Solvent: Always use a freshly prepared aqueous buffer.[1]
Q3: Can I use an organic solvent to prepare a stock solution if I need a higher concentration?
A3: Yes, preparing a concentrated stock solution in an organic solvent is a common and effective method.[1]
-
Dimethyl Sulfoxide (DMSO): this compound is highly soluble in DMSO, with reported concentrations of 64 mg/mL.[1][3]
-
Ethanol: It is slightly soluble in ethanol.[2]
When using a stock solution, it is crucial to dilute it into your final aqueous experimental buffer, ensuring the final concentration of the organic solvent is minimal (typically less than 0.5%) to avoid any solvent-induced effects in your experiment.[1]
Q4: How should I prepare a vehicle control when using a DMSO stock solution?
A4: It is essential to use a vehicle control to accurately interpret your experimental results.[1] The vehicle control should be prepared by adding the same final concentration of DMSO to the aqueous buffer without the this compound.[1]
Q5: For how long can I store an aqueous solution of this compound?
A5: It is not recommended to store aqueous solutions of this compound for more than one day.[2] For long-term stability, it is best to prepare concentrated stock solutions in DMSO, aliquot them into single-use volumes, and store them at -20°C or -80°C.[1]
Data Presentation: Quantitative Solubility Data
| Property | Value | Solvent / Conditions |
| Solubility (HCl Salt) | ~10 mg/mL | PBS (pH 7.2)[1][2] |
| 46 mg/mL | Water[3] | |
| 32.08 mg/mL (100 mM) | Water | |
| 64 mg/mL (199.49 mM) | DMSO[1][3] | |
| 16.04 mg/mL (50 mM) | DMSO | |
| Slightly Soluble | Ethanol[2] | |
| pKa (Strongest Basic) | ~9.34 | Not Applicable |
Experimental Protocols
Protocol 1: Direct Dissolution in Aqueous Buffer
This method is suitable for preparing solutions with concentrations up to 10 mg/mL in standard physiological buffers.
-
Calculate Mass: Determine the necessary mass of this compound based on your desired final concentration and volume.
-
Weigh Compound: Accurately weigh the this compound powder.
-
Add Buffer: Add approximately 80% of the final volume of your chosen aqueous buffer (e.g., PBS, pH 7.2).
-
Promote Dissolution: Vigorously vortex the mixture. If the compound does not fully dissolve, use an ultrasonic water bath for 5-10 minute intervals. Gentle warming can also be applied.[1]
-
Adjust Volume: Once the compound is completely dissolved, add the remaining buffer to reach the final desired volume.[1]
-
Sterilization (Optional): For sterile applications like cell culture, filter the solution through a 0.22 µm filter.[1]
-
Use Promptly: It is recommended to use the freshly prepared aqueous solution on the same day.[1][2]
Protocol 2: Preparation via a Concentrated DMSO Stock Solution
This protocol is recommended for experiments that require higher final concentrations or when direct dissolution in an aqueous buffer is challenging.[1]
-
Prepare Stock Solution: Weigh the this compound powder and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 50 mg/mL). Use sonication if necessary to ensure complete dissolution.[1]
-
Storage of Stock Solution: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store them at -20°C or -80°C for long-term stability.[1]
-
Prepare Working Solution: On the day of the experiment, thaw a single aliquot of the DMSO stock solution.
-
Dilution: Serially dilute the stock solution into your final aqueous experimental buffer to achieve the desired working concentration. It is crucial to ensure the final DMSO concentration in the working solution is minimal (typically <0.5%) to prevent solvent-induced artifacts.[1]
-
Vehicle Control: Prepare a vehicle control by adding the same final volume/concentration of DMSO to the aqueous buffer without the drug. This is critical for the correct interpretation of your experimental results.[1]
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Tropisetron's antagonistic action at the 5-HT3 receptor.
References
Technical Support Center: Optimizing Tropisetron Hydrochloride Concentration for Cell Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively determine the optimal concentration of tropisetron (B1223216) hydrochloride for various cell-based assays. Below, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key quantitative data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for tropisetron hydrochloride in a cellular context?
A1: this compound is a potent and selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor.[1][2] It competitively blocks the action of serotonin (B10506) at these receptors, which are located both peripherally on vagus nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone of the brain.[1] Additionally, this compound acts as a partial agonist at the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR).[3] Through these interactions, it can inhibit signaling pathways that regulate the activation of transcription factors such as NFAT, NF-κB, and AP-1, which are crucial in the immune response.[2][4] More recently, it has been shown to suppress the IRF3-IL-33 signaling pathway, which is implicated in chronic inflammation.[5]
Q2: What is a suitable starting concentration range for this compound in cell-based assays?
A2: A sensible starting point for most cell-based assays is in the low micromolar (µM) to nanomolar (nM) range. An IC50 of 70.1 ± 0.9 nM for the 5-HT3 receptor has been reported.[4] For functional assays, concentrations ranging from 100 nM to 10 µM have been shown to elicit neuroprotective effects.[2][3] In studies on Jurkat cells, concentrations of 10, 25, and 50 µg/ml were used to demonstrate inhibition of specific signaling pathways.[4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in water (up to 32.08 mg/mL) and DMSO (up to 16.04 mg/mL). For cell culture experiments, it is common practice to prepare a high-concentration stock solution in sterile DMSO (e.g., 10-50 mM) due to its high solubility.[6] This stock solution should then be serially diluted into your final cell culture medium to achieve the desired working concentrations.[6] It is critical to ensure the final concentration of DMSO in the working solution is minimal (typically <0.5%) to avoid solvent-induced artifacts.[6]
Q4: Is it necessary to use a vehicle control in my experiments?
A4: Yes, a vehicle control is essential for accurate interpretation of your results.[6] The vehicle control should contain the same final concentration of the solvent (e.g., DMSO) used to dissolve the this compound, but without the compound itself.[6] This allows you to distinguish the effects of the drug from any potential effects of the solvent on your cells.
Q5: How should I store this compound stock solutions?
A5: It is recommended to aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store them at -20°C or -80°C for long-term stability.[6] This practice helps to avoid repeated freeze-thaw cycles which can degrade the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving this compound | Incorrect salt form being used (free base has lower solubility). pH of the buffer is not optimal. Buffer is not freshly prepared. | Ensure you are using the hydrochloride salt form, which is water-soluble.[6] Tropisetron's solubility is higher in slightly acidic conditions.[6] Gentle warming, vortexing, or sonication can also aid dissolution.[6] Always use freshly prepared buffers. |
| High Cell Death at Expected "Non-Toxic" Concentrations | Cell line is particularly sensitive to the compound. Final DMSO concentration is too high. Contamination of cell culture. | Perform a cytotoxicity assay (e.g., MTT or CCK-8) to determine the IC50 value and a non-toxic concentration range for your specific cell line.[7][8] Ensure the final DMSO concentration does not exceed 0.5%.[6] Regularly check cell cultures for any signs of contamination.[7] |
| Inconsistent or Non-Reproducible Results | Inconsistent cell seeding density. Cells are unhealthy or have been passaged too many times. Variation in drug preparation. | Optimize and standardize your cell seeding density for each experiment.[7][9] Use cells that are in a logarithmic growth phase and have a low passage number.[8] Always prepare fresh dilutions of this compound from the stock solution for each experiment. |
| High Background Signal in Assay | Sub-optimal antibody concentration (for Western blots or immunofluorescence). Insufficient washing steps. Non-specific binding. | Titrate your primary and secondary antibodies to determine the optimal concentration that maximizes signal-to-noise ratio. Increase the number and duration of washing steps. Use appropriate blocking buffers to minimize non-specific binding. |
| No Observable Effect of this compound | Concentration is too low. Incubation time is too short. The target receptor or pathway is not active in your cell line. | Perform a dose-response study with a wider range of concentrations. Conduct a time-course experiment to determine the optimal incubation period. Verify the expression of 5-HT3 and α7-nACh receptors in your cell line using techniques like RT-PCR or Western blotting. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: Receptor Binding and Inhibitory Concentrations
| Parameter | Value | Target | Assay/System |
| IC50 | 70.1 ± 0.9 nM | 5-HT3 Receptor | Radioligand binding assay |
| Ki | 5.3 nM | 5-HT3 Receptor | In vitro binding assay |
| Ki | 6.9 nM | α7-nAChR | In vitro binding assay |
| EC50 | 62 nM | Neuroprotection | Glutamate-induced excitotoxicity in pig retinal ganglion cells[3] |
Table 2: Effective Concentrations in Functional Assays
| Cell Line / System | Concentration Range | Observed Effect |
| Jurkat Cells | 10, 25, 50 µg/ml | Inhibition of NFAT, NF-κB, and AP-1 signaling pathways[4] |
| Pig Retinal Ganglion Cells | 1-1000 nM | Neuroprotection against glutamate-induced excitotoxicity[3] |
| Cerebellar Granule Neurons | 1 nM - 10 mM | Inhibition of phosphatase activity[3] |
| Lewis Lung Carcinoma (in vivo) | 5 and 10 mg/kg | Reduced tumor size[10] |
| Echinococcus granulosus protoscoleces | 150 µM | 100% mortality after 168 hours[11] |
Experimental Protocols
Protocol 1: Determining Cell Viability and IC50 using MTT Assay
This protocol is a standard method to assess the cytotoxic effects of this compound and determine its half-maximal inhibitory concentration (IC50).
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.[8][12]
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in complete medium from your DMSO stock. A typical concentration range to test would be 1 nM to 100 µM.[12]
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the various this compound dilutions. Include wells for a vehicle control (medium with the highest concentration of DMSO used) and an untreated control.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[8][12]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.[8]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.[13]
Protocol 2: Western Blot for NF-κB Pathway Activation
This protocol can be used to assess the effect of this compound on the activation of the NF-κB signaling pathway, for example, by measuring the phosphorylation of p65 or the degradation of IκBα.
Materials:
-
6-well cell culture plates
-
Your cell line of interest (e.g., Jurkat cells)[4]
-
Complete cell culture medium
-
This compound
-
Stimulating agent (e.g., TNFα or PMA + ionomycin)[4]
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, pre-treat the cells with various concentrations of this compound for a specified time (e.g., 30 minutes).[4]
-
Stimulation: Add the stimulating agent (e.g., 2 ng/mL TNFα) to the wells for the appropriate duration to induce NF-κB activation.[4]
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer to each well. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[2]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel and run electrophoresis.[2][4] Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the level of the phosphorylated protein to the total protein or a loading control like β-actin.
Visualizations
References
- 1. Tropisetron - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tropisetron (SDZ-ICS-930) | 5-HT Receptor | CAS 89565-68-4 | Buy Tropisetron (SDZ-ICS-930) from Supplier InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Tropisetron Suppresses Chronic Pancreatitis and Pancreatic Cancer by Blocking Interleukin 33 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biocompare.com [biocompare.com]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Tropisetron attenuates tumor growth and progression in an experimental model of mouse lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro effects of tropisetron and granisetron against Echinococcus granulosus (s.s.) protoscoleces by involvement of calcineurin and calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tropisetron Hydrochloride Stability in Aqueous Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of tropisetron (B1223216) hydrochloride in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of tropisetron hydrochloride in aqueous solutions?
A1: this compound is generally considered soluble in water and aqueous buffers. Its solubility in Phosphate-Buffered Saline (PBS) at a pH of 7.2 is approximately 10 mg/mL.[1] In water, its solubility can be even higher.
Q2: What is the recommended short-term storage for aqueous solutions of this compound?
A2: It is recommended not to store aqueous solutions of this compound for more than one day.[1] For longer-term storage, it is advisable to prepare fresh solutions or store aliquots at -20°C or -80°C.
Q3: Is this compound stable in common intravenous (IV) infusion solutions?
A3: Yes, studies have shown that this compound (at a concentration of 50 µg/mL) is chemically stable in 0.9% sodium chloride and 5% dextrose solutions for at least 3 months when stored in polyvinylchloride (PVC) or polyolefin infusion bags at refrigerated (4°C) or frozen (-20°C) temperatures.[2]
Q4: What are the primary factors that can cause the degradation of this compound in an aqueous solution?
A4: The primary factors that can lead to the degradation of this compound are pH (especially acidic conditions), temperature, and exposure to light.
Q5: What is the main degradation pathway for this compound in aqueous solutions?
A5: The main degradation pathway is the hydrolysis of the ester bond, which results in the formation of indole-3-carboxylic acid and α-tropine. This process is particularly accelerated under acidic conditions.
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness Observed in the Aqueous Solution
Possible Cause 1: Exceeded Solubility Limit
-
Troubleshooting Step: Verify the concentration of your solution. If it exceeds the known solubility limits, try preparing a more dilute solution.
-
Recommendation: For high concentrations, consider preparing a stock solution in an organic solvent like DMSO, which can then be diluted into your aqueous buffer.
Possible Cause 2: pH of the Solution
-
Troubleshooting Step: Measure the pH of your aqueous solution. This compound's solubility is pH-dependent and is generally higher in acidic conditions.
-
Recommendation: Adjust the pH of your buffer to a slightly more acidic range to improve solubility.
Possible Cause 3: Low Temperature
-
Troubleshooting Step: If the solution has been refrigerated or stored at a low temperature, allow it to warm to room temperature.
-
Recommendation: Gentle warming and agitation can help redissolve any precipitate.
Issue 2: Loss of Potency or Unexpected Experimental Results
Possible Cause 1: Chemical Degradation
-
Troubleshooting Step: Review the storage conditions and age of your solution. Exposure to acidic pH, high temperatures, or light can cause degradation.
-
Recommendation: Always use freshly prepared solutions when possible. If storing solutions, protect them from light and maintain them at a low temperature (refrigerated or frozen). Perform a stability-indicating assay, such as HPLC, to determine the concentration of the active compound.
Possible Cause 2: Adsorption to Container Surfaces
-
Troubleshooting Step: While studies show good compatibility with glass, PVC, polypropylene, and polyethylene, consider the possibility of adsorption, especially with very dilute solutions.
-
Recommendation: If adsorption is suspected, pre-rinsing the container with the solution before filling may help to saturate any active binding sites.
Data Presentation
Table 1: Solubility of this compound
| Solvent | pH | Approximate Solubility | Reference |
| Water | Neutral | ≥ 32.08 mg/mL | |
| PBS | 7.2 | ~10 mg/mL | [1] |
| DMSO | N/A | ~16.04 mg/mL |
Table 2: Stability of this compound (50 µg/mL) in IV Bags
| Infusion Solution | Container | Temperature | Duration | Remaining Concentration | Reference |
| 0.9% Sodium Chloride | PVC, Polyolefin | 4°C | 90 days | >98.2% | [2] |
| 0.9% Sodium Chloride | PVC, Polyolefin | -20°C | 90 days | >98.2% | [2] |
| 5% Dextrose | PVC, Polyolefin | 4°C | 90 days | >98.2% | [2] |
| 5% Dextrose | PVC, Polyolefin | -20°C | 90 days | >98.2% | [2] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N HCl.
-
Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Neutralize the solution with an equivalent amount of 0.1 N NaOH.
-
Analyze using a stability-indicating HPLC method.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N NaOH.
-
Incubate at 60°C for a specified period.
-
Neutralize the solution with an equivalent amount of 0.1 N HCl.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for a specified period.
-
Analyze by HPLC.
-
-
Photodegradation:
-
Expose the stock solution in a photostable, transparent container to a light source (e.g., a combination of UV and visible light as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Analyze both samples by HPLC at various time points.
-
-
Thermal Degradation:
-
Incubate the stock solution at an elevated temperature (e.g., 70°C) in the dark.
-
Analyze by HPLC at various time points.
-
Protocol 2: Stability-Indicating HPLC Method
This is an example of an HPLC method that can be used to separate this compound from its degradation products.
-
Column: RP Nucleosil C18
-
Mobile Phase: Methanol:Water:Acetonitrile:Trimethylamine (65:20:15:0.2, v/v/v/v)[3]
-
Detection: UV at 285 nm[3]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Visualizations
References
Tropisetron Hydrochloride Off-Target Effects: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of tropisetron (B1223216) hydrochloride observed in in vitro studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific experimental challenges.
Quantitative Data Summary
The following table summarizes the known binding affinities and inhibitory concentrations of tropisetron at its primary target and key off-target sites.
| Target | Parameter | Value | Species/System | Reference |
| Serotonin 5-HT3 Receptor | Ki | 5.3 nM | Not Specified | [1] |
| IC50 | 70.1 ± 0.9 nM | Not Specified | [2] | |
| α7-Nicotinic Acetylcholine Receptor (α7 nAChR) | Ki | 6.9 nM | Not Specified | [1] |
| Cardiac Sodium Channel (Nav1.5) | - | Interaction with inactive state | Human (gene SCN5A) | [3] |
| Calcineurin | - | Inhibition of phosphatase activity | Not Specified | [4] |
| Serotonin 5-HT4 Receptor | - | Weak antagonist activity | Not Specified | [5] |
Signaling Pathways & Experimental Workflows
The following diagrams illustrate key signaling pathways affected by tropisetron's off-target activities and a general workflow for investigating these effects.
References
- 1. Tropisetron (SDZ-ICS-930) | 5-HT Receptor | CAS 89565-68-4 | Buy Tropisetron (SDZ-ICS-930) from Supplier InvivoChem [invivochem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. ClinPGx [clinpgx.org]
- 4. In vitro effects of tropisetron and granisetron against Echinococcus granulosus (s.s.) protoscoleces by involvement of calcineurin and calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Pharmacological review of tropisetron] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tropisetron Hydrochloride Formulation
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the precipitation of tropisetron (B1223216) hydrochloride in buffer solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of tropisetron hydrochloride in aqueous solutions?
A1: this compound, the salt form of tropisetron, is generally considered to be soluble in water and aqueous buffers. However, its solubility can be influenced by the solvent, pH, and physical assistance like sonication. The free base form of tropisetron has significantly lower aqueous solubility, so it is crucial to ensure you are using the hydrochloride salt for aqueous preparations.[1]
Q2: Why is my this compound precipitating out of my buffer solution?
A2: Precipitation of this compound is most commonly related to the pH of the buffer. Tropisetron is a basic compound with a pKa of approximately 9.34.[1] In solutions with a pH approaching or exceeding this pKa, the equilibrium will shift towards the unprotonated, free base form, which is less soluble in water and can precipitate. Precipitation can also occur if the concentration of this compound exceeds its solubility limit in the specific buffer system and conditions (e.g., temperature) you are using. Finally, aqueous solutions of this compound are not recommended for long-term storage, as degradation can occur, potentially leading to the formation of less soluble byproducts.[2]
Q3: How does pH affect the solubility of this compound?
A3: The solubility of this compound is highly dependent on pH. As a basic compound, it is more soluble in acidic conditions where it exists in its protonated, charged form. As the pH of the solution increases and becomes more alkaline, the molecule loses its proton, converting to the less soluble free base, which can lead to precipitation.
Q4: Can I store my prepared this compound buffer solution?
A4: It is generally recommended to use freshly prepared aqueous solutions of this compound on the same day.[2] While one study has shown that a low concentration (50 µg/ml) of tropisetron in 0.9% sodium chloride or 5% dextrose is chemically stable for up to 3 months when refrigerated or frozen, higher concentrations may not exhibit the same stability.[3] For long-term storage, preparing a concentrated stock solution in an organic solvent like DMSO and storing it at -20°C or -80°C is a common and recommended practice.[1]
Troubleshooting Guide
If you are experiencing precipitation of this compound, follow these troubleshooting steps:
| Issue | Possible Cause | Recommended Action |
| Precipitate forms immediately upon adding to buffer | Exceeded solubility limit at the current pH. | 1. Lower the pH of your buffer. This compound is more soluble in acidic conditions.2. Gently warm the solution while stirring or agitating.3. Use sonication to aid dissolution.4. Reduce the target concentration of this compound. |
| Solution is initially clear but precipitate forms over time | pH shift or instability of the compound in the aqueous buffer. | 1. Verify the pH of your final solution to ensure it has not drifted to a more alkaline value.2. Prepare the solution fresh before each experiment.3. If long-term storage is necessary, consider preparing a stock solution in DMSO and diluting it into your aqueous buffer immediately before use. |
| Difficulty dissolving the powder initially | Using the free base form instead of the hydrochloride salt. | Verify that you are using this compound, which is the water-soluble salt form.[1] The free base has much lower aqueous solubility. |
| Poor quality of the solvent. | Ensure your aqueous buffer is freshly prepared using high-purity water and reagents. |
Data Presentation
Physicochemical Properties and Solubility of this compound
| Property | Value | Solvent / Conditions | Source(s) |
| Chemical Formula | C₁₇H₂₀N₂O₂ • HCl | Hydrochloride Salt | [2] |
| Formula Weight | 320.8 g/mol | Hydrochloride Salt | [2] |
| pKa (Strongest Basic) | ~9.34 | [1] | |
| logP | 3.14 - 3.55 | [1] | |
| Solubility (HCl Salt) | ~10 mg/mL | PBS (pH 7.2) | [2] |
| Solubility (HCl Salt) | 32.08 - 46 mg/mL | Water | [4][5] |
| Solubility (HCl Salt) | ≥ 50 mg/mL | Water | [1] |
| Solubility (HCl Salt) | 120 mg/mL | Water (with ultrasonic assistance) | [1] |
| Solubility (HCl Salt) | 64 mg/mL | DMSO | [1][4] |
| Solubility (HCl Salt) | Slightly Soluble | Ethanol | [1][2] |
| Solubility (Free Base) | 1.33 mg/mL | Water | [1] |
Experimental Protocols
Protocol 1: Direct Dissolution of this compound in Aqueous Buffer
This protocol is suitable for preparing solutions at concentrations up to approximately 10 mg/mL in standard physiological buffers, depending on the buffer's pH.
-
Calculate Mass: Determine the required mass of this compound based on your target concentration and final volume.
-
Weigh Compound: Accurately weigh the this compound powder in a suitable container.
-
Add Buffer: Add approximately 80% of the final volume of your desired aqueous buffer (e.g., PBS, pH < 7.2) to the container.
-
Promote Dissolution: Vigorously vortex or stir the mixture. If the compound does not fully dissolve, you can use an ultrasonic water bath for 5-10 minute intervals until the solution is clear. Gentle warming may also be applied.
-
Adjust pH (if necessary): If you are still experiencing solubility issues, you can cautiously adjust the pH of the solution to be more acidic by adding small amounts of a dilute acid (e.g., 0.1 M HCl) while monitoring the pH.
-
Adjust Volume: Once fully dissolved, add the remaining buffer to reach the final desired volume.
-
Sterilization (Optional): If required for your experiment (e.g., for cell culture), sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Use Immediately: Use the freshly prepared aqueous solution promptly, ideally within the same day.[2]
Protocol 2: Preparation via a Concentrated DMSO Stock Solution
This protocol is recommended for experiments requiring higher final concentrations of this compound or when direct dissolution in an aqueous buffer is challenging.
-
Prepare Stock Solution: Weigh the this compound powder and dissolve it in 100% DMSO to create a high-concentration stock (e.g., 50-64 mg/mL). Use sonication if necessary to ensure it is fully dissolved.[1]
-
Storage of Stock: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C for long-term stability.
-
Prepare Working Solution: On the day of the experiment, thaw a single aliquot of the DMSO stock solution.
-
Dilution: Serially dilute the stock solution into your final aqueous experimental buffer to achieve the desired working concentration. It is crucial to ensure the final percentage of DMSO in the working solution is minimal (typically <0.5%) to avoid solvent-induced artifacts in your experiment.
-
Vehicle Control: Prepare a vehicle control solution by adding the same final volume/concentration of DMSO to the aqueous buffer without the drug. This is essential for accurately interpreting your experimental results.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Stability of refrigerated and frozen solutions of tropisetron in either polyvinylchloride or polyolefin infusion bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | 5-HT3 Receptors | Tocris Bioscience [tocris.com]
Technical Support Center: Managing Tropisetron Hydrochloride-Induced Cytotoxicity in Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with tropisetron (B1223216) hydrochloride in their cell line experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with tropisetron hydrochloride.
Issue 1: Unexpectedly High Cell Death or Low Viability
If you observe a significant decrease in cell viability after treatment with this compound, consider the following potential causes and solutions:
| Potential Cause | Recommended Solution |
| Concentration-Dependent Cytotoxicity | This compound has been shown to induce apoptosis in certain cancer cell lines, such as SKOV3 (ovarian cancer), in a concentration-dependent manner.[1][2] Reduce the concentration of this compound in your experiment. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.[3] |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to tropisetron. For instance, while it can induce apoptosis in SKOV3 and MCF-7 (breast cancer) cells, it has shown protective effects against apoptosis in PC12 cells under high glucose conditions.[4][5] If possible, test your experimental conditions in a different cell line to assess if the observed cytotoxicity is cell-type specific. |
| Off-Target Effects | At higher concentrations, the observed cytotoxicity might be due to off-target effects unrelated to its primary 5-HT3 receptor antagonism. Tropisetron is also known to interact with α7-nicotinic acetylcholine (B1216132) receptors and modulate signaling pathways like calcineurin/NFAT. |
| Solvent Toxicity | Ensure that the final concentration of the solvent (e.g., DMSO or water) used to dissolve this compound is not toxic to your cells. Always include a vehicle control (cells treated with the solvent alone at the same final concentration) in your experimental setup. |
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results
Variability in cytotoxicity assays is a common challenge. Here are some steps to improve reproducibility:
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell numbers in each well. Variations in initial cell density can significantly impact the results of cytotoxicity assays. |
| Edge Effects in Multi-Well Plates | The outer wells of a microplate are prone to evaporation, which can concentrate media components and the drug, leading to higher cytotoxicity. To mitigate this, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or media without cells and do not use them for experimental data. |
| Inconsistent Incubation Times | Adhere strictly to the planned incubation times for both drug treatment and assay development (e.g., MTT incubation). |
| Reagent Variability | Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles of stock solutions. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced cytotoxicity?
A1: this compound can induce cytotoxicity through the intrinsic apoptosis pathway. In ovarian cancer cells (SKOV3), treatment with tropisetron has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax.[1][2] This shift in the Bax/Bcl2 ratio leads to the activation of caspase-3, a key executioner caspase, ultimately resulting in apoptotic cell death.[1][2]
Q2: At what concentrations is this compound cytotoxic?
A2: The cytotoxic concentration of this compound is cell-line dependent. For example, in SKOV3 ovarian cancer cells, a significant decrease in cell viability was observed at concentrations of 1, 10, and 100 µM over 24, 48, and 72 hours.[1][2] In MCF-7 breast cancer cells, a suppressive effect on cell proliferation was noted at a concentration of 50 µM after 48 hours.[5] It is crucial to perform a dose-response study to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q3: Can this compound have protective effects on cells?
A3: Yes, in certain contexts, tropisetron has demonstrated protective effects. In a study using PC12 cells, pretreatment with tropisetron protected the cells from high glucose-induced apoptosis.[4] This protective effect was associated with the inhibition of the JNK and p38 MAPK signaling pathways and a reduction in oxidative stress.[4] This highlights that the effect of tropisetron can be context- and cell-type-dependent.
Q4: Which signaling pathways are modulated by tropisetron and may contribute to its cytotoxic effects?
A4: Besides the intrinsic apoptosis pathway, tropisetron is known to modulate several other signaling pathways that can influence cell survival and death:
-
JNK and p38 MAPK Pathways: While inhibited by tropisetron in a neuroprotection model, these pathways are generally considered pro-apoptotic in response to cellular stress.[4][6]
-
Calcineurin/NFAT Pathway: Tropisetron has been shown to inhibit the calcineurin/NFAT signaling pathway, which can play a role in cell proliferation and survival.[7][8]
-
NF-κB and AP-1: Tropisetron can inhibit the activation of the transcription factors NF-κB and AP-1, which are critical regulators of inflammation, cell survival, and apoptosis.[7]
Quantitative Data on this compound's Effects on Cell Viability
The following table summarizes available data on the cytotoxic and anti-proliferative effects of this compound in different cell lines. Note that explicit IC50 values for cytotoxicity are not widely reported in the literature; therefore, data is presented as observed effects at specific concentrations.
| Cell Line | Cell Type | Concentration | Exposure Time | Effect on Cell Viability/Proliferation | Reference |
| SKOV3 | Human Ovarian Cancer | 1 µM | 24, 48, 72 hours | Significant decrease in viability | [1][2] |
| 10 µM | 24, 48, 72 hours | Significant decrease in viability | [1][2] | ||
| 100 µM | 24, 48, 72 hours | Significant decrease in viability | [1][2] | ||
| MCF-7 | Human Breast Cancer | 50 µM | 48 hours | 93.35% suppression of cell proliferation | [5] |
| PC12 | Rat Pheochromocytoma | Not specified | Not applicable | Protective effect against high glucose-induced apoptosis | [4] |
| Lewis Lung Carcinoma | Murine Lung Cancer | 5 mg/kg (in vivo) | 24 days | Significantly lower tumor size and increased necrotic cells | [3] |
| 10 mg/kg (in vivo) | 24 days | Significantly lower tumor size and increased necrotic cells | [3] |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is adapted from a study on SKOV3 cells.[1][2]
-
Materials:
-
This compound
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin/Streptomycin)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of this compound in complete medium.
-
After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound (e.g., 1, 10, 100 µM) or vehicle control.
-
Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).
-
At the end of the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Detection of Apoptosis via Caspase-3 Activity Assay
This protocol is based on the methodology used in the SKOV3 cell study.[1][2]
-
Materials:
-
Cells treated with this compound or vehicle control
-
Caspase-3 colorimetric or fluorometric assay kit (follow manufacturer's instructions)
-
Lysis buffer
-
Microplate reader
-
-
Procedure:
-
Plate and treat cells with the desired concentrations of this compound for the specified time (e.g., 24 hours).
-
Harvest the cells and lyse them according to the assay kit's protocol.
-
Determine the protein concentration of the cell lysates.
-
Add an equal amount of protein from each sample to the wells of a microplate.
-
Add the caspase-3 substrate provided in the kit to each well.
-
Incubate the plate at 37°C for the time recommended by the manufacturer, protected from light.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Quantify caspase-3 activity relative to the control group.
-
Signaling Pathways and Experimental Workflows
Tropisetron-Induced Apoptosis Signaling Pathway
Caption: Tropisetron can induce apoptosis by inhibiting Bcl-2 and promoting Bax, leading to caspase-3 activation.
Experimental Workflow for Assessing Cytotoxicity
Caption: A typical experimental workflow for determining the cytotoxic effects of a compound on a cell line.
Context-Dependent Modulation of MAPK Pathways by Tropisetron
Caption: Tropisetron can inhibit pro-apoptotic JNK/p38 MAPK signaling, leading to cell protection in specific contexts.
References
- 1. ijpho.ssu.ac.ir [ijpho.ssu.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. Tropisetron attenuates tumor growth and progression in an experimental model of mouse lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effect of tropisetron on high glucose induced apoptosis and oxidative stress in PC12 cells: roles of JNK, P38 MAPKs, and mitochondria pathway | Semantic Scholar [semanticscholar.org]
- 5. The 5-HT3 receptor antagonist tropisetron inhibits T cell activation by targeting the calcineurin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p38 and JNK MAPK pathways control the balance of apoptosis and autophagy in response to chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NFAT as cancer target: Mission possible? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle: In Vitro Potency of Tropisetron Hydrochloride vs. Ondansetron at the 5-HT3 Receptor
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the in vitro potency of 5-HT3 receptor antagonists is critical for preclinical research and development. This guide provides a comprehensive comparison of two widely used first-generation antagonists, tropisetron (B1223216) hydrochloride and ondansetron (B39145), supported by experimental data and detailed methodologies.
Both tropisetron, an indole (B1671886) derivative, and ondansetron, a carbazole (B46965) compound, exert their antiemetic effects by competitively blocking the action of serotonin (B10506) at 5-HT3 receptors.[1] These receptors are ligand-gated ion channels, and their activation leads to a rapid influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization.[2] While both drugs are effective, preclinical pharmacological profiles reveal differences in their potency, selectivity, and receptor occupancy.[3] Notably, studies have indicated that tropisetron may occupy a higher percentage of 5-HT3 receptors (averaging 78%) compared to ondansetron (averaging 50%).[1]
Quantitative Comparison of In Vitro Potency
The in vitro potency of tropisetron and ondansetron is commonly quantified using parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). These values are determined through various experimental assays, primarily radioligand binding assays and in vitro functional assays. The following table summarizes key quantitative data from the scientific literature.
| Compound | Parameter | Value | Assay System | Reference |
| Tropisetron | Ki | 5.3 nM | 5-HT3 Receptor Binding | [4] |
| IC50 | 70.1 ± 0.9 nM | 5-HT3 Receptor Functional Assay | [5] | |
| Ondansetron | Ki | 0.47 ± 0.14 nM | 5-HT3 Receptor Binding (using [3H]granisetron) | |
| pKi | 8.70 (equivalent to ~2.0 nM) | [3H]GR65630 displacement in rat cortical membranes | ||
| Ki | 6.16 nM | 5-HT3 Receptor Binding |
Note: Direct comparison of values across different studies should be done with caution due to potential variations in experimental conditions, such as radioligand used, cell lines, and assay buffers.
Experimental Protocols
A thorough understanding of the methodologies used to generate in vitro potency data is essential for interpreting the results accurately. Below are detailed protocols for the key experiments cited.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound for the 5-HT3 receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of tropisetron and ondansetron.
Materials:
-
Receptor Source: Cell membranes from a cell line recombinantly expressing the human 5-HT3 receptor (e.g., HEK293 cells).[2]
-
Radioligand: [3H]-Granisetron (a high-affinity 5-HT3 receptor antagonist).[2]
-
Test Compounds: Tropisetron hydrochloride and ondansetron.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT3 receptor antagonist (e.g., unlabeled granisetron (B54018) or tropisetron).[2]
-
Assay Buffer: Typically 50 mM HEPES, pH 7.4.[2]
-
Wash Buffer: Cold 50 mM HEPES, pH 7.4.[2]
-
Apparatus: 96-well microplates, cell harvester, glass fiber filters, and a liquid scintillation counter.[2]
Procedure:
-
Membrane Preparation: Cell membranes expressing the 5-HT3 receptor are thawed on ice and diluted to a suitable concentration in the assay buffer.[6]
-
Assay Setup: The assay is performed in a 96-well plate. Each well contains the cell membrane preparation, the radioligand ([3H]-granisetron) at a concentration at or below its dissociation constant (Kd), and varying concentrations of the test compound (tropisetron or ondansetron).[6]
-
Incubation: The plates are incubated, typically for 60 minutes at 30°C, to allow the binding to reach equilibrium.[6]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold wash buffer to remove any non-specifically bound radioactivity.[6]
-
Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then measured using a liquid scintillation counter.[6]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vitro Functional Antagonism Assay (Calcium Flux Assay)
This assay assesses the functional antagonism of a test compound by measuring its ability to inhibit the intracellular calcium influx induced by a 5-HT3 receptor agonist.
Objective: To determine the half-maximal inhibitory concentration (IC50) of tropisetron and ondansetron.
Materials:
-
Cell Line: A cell line stably expressing the human 5-HT3a receptor (e.g., CHO-K1 or HEK293 cells).[7]
-
Calcium-sensitive fluorescent dye: Indo-1 AM or Fluo-8 AM.[8]
-
5-HT3 Receptor Agonist: Serotonin (5-HT) or a selective agonist like 2-Methyl-5-hydroxytryptamine.[7]
-
Test Compounds: this compound and ondansetron.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.0.
-
Apparatus: Fluorescence microplate reader or a flow cytometer.
Procedure:
-
Cell Preparation: Adherent cells are plated in 96- or 384-well black-walled, clear-bottom microplates and cultured overnight.
-
Dye Loading: The culture medium is removed, and the cells are incubated with the calcium-sensitive fluorescent dye in assay buffer for 30-60 minutes at 37°C in the dark.[8]
-
Compound Addition: The dye solution is removed, and the cells are washed. Varying concentrations of the test compounds (tropisetron or ondansetron) are then added to the wells and incubated for a specific period.
-
Agonist Stimulation and Signal Detection: The microplate is placed in a fluorescence plate reader. The 5-HT3 receptor agonist is automatically injected into the wells, and the resulting change in fluorescence intensity, which corresponds to the intracellular calcium concentration, is measured in real-time.[9]
-
Data Analysis: The ability of the test compounds to inhibit the agonist-induced calcium flux is measured. The concentration of the antagonist that produces 50% inhibition of the agonist response (IC50) is then calculated.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams have been generated using the DOT language.
Caption: 5-HT3 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
- 1. PharmGKB summary: ondansetron and tropisetron pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 5-HT3 receptor antagonists: differences and similarities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. dovepress.com [dovepress.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. bu.edu [bu.edu]
- 9. Intracellular calcium flux measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
A Comparative Guide to the 5-HT3 Receptor Binding of Tropisetron Hydrochloride and Granisetron
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the 5-HT3 receptor binding characteristics of two commonly used antagonists, tropisetron (B1223216) hydrochloride and granisetron (B54018). The information presented is supported by experimental data from peer-reviewed scientific literature, offering insights into their biochemical interactions at a key target for antiemetic therapies.
Introduction to 5-HT3 Receptor Antagonists
Tropisetron and granisetron are selective antagonists of the 5-hydroxytryptamine type 3 (5-HT3) receptor.[1] This receptor is a ligand-gated ion channel, and its activation by serotonin (B10506) (5-HT) in the central and peripheral nervous systems leads to rapid neuronal depolarization.[1] By blocking this interaction, tropisetron and granisetron effectively mitigate nausea and vomiting, particularly in the context of chemotherapy and postoperative recovery. While both drugs target the same receptor, their binding properties exhibit nuances that can influence their pharmacological profiles.
Quantitative Comparison of Receptor Binding Parameters
The binding of tropisetron and granisetron to the 5-HT3 receptor is most commonly quantified by their inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in the absence of the natural ligand. A lower Ki value indicates a higher binding affinity. The available data from various radioligand binding assays are summarized below. It is important to note that direct comparative studies measuring the association (k_on_) and dissociation (k_off_) rates for both compounds under identical conditions are limited. One study noted that the dissociation rates of granisetron were not influenced by the presence of agonists, a characteristic that differentiates it from other antagonists like palonosetron (B1662849).[2]
| Parameter | Tropisetron Hydrochloride | Granisetron | Species/System | Reference |
| Ki (nM) | 5.3 | - | 5-HT3 Receptor | [3] |
| pKi | - | 9.15 (equivalent to ~0.71 nM) | Rat Cortical Membranes | [4] |
| IC50 (nM) | 70.1 | - | 5-HT3 Receptor | [5] |
Note: Ki and pKi values are inversely related (pKi = -log(Ki)). IC50 values are dependent on the concentration of the radioligand used in the assay and can be converted to Ki values. The data presented here are from different studies and experimental conditions, which may account for variations in the reported values.
5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is a member of the Cys-loop superfamily of ligand-gated ion channels. Upon binding of the neurotransmitter serotonin, the channel opens, allowing the influx of cations such as sodium (Na+) and calcium (Ca2+). This influx leads to depolarization of the neuron and the propagation of an excitatory signal. Tropisetron and granisetron act as competitive antagonists, binding to the same site as serotonin but without activating the channel, thereby preventing the downstream signaling cascade.
References
- 1. ClinPGx [clinpgx.org]
- 2. Agonists and antagonists induce different palonosetron dissociation rates in 5-HT₃A and 5-HT₃AB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tropisetron (SDZ-ICS-930) | 5-HT Receptor | CAS 89565-68-4 | Buy Tropisetron (SDZ-ICS-930) from Supplier InvivoChem [invivochem.com]
- 4. Distinct thermodynamic parameters of serotonin 5-HT3 agonists and antagonists to displace [3H]granisetron binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Tropisetron Hydrochloride: A Novel Therapeutic Avenue for Schizophrenia Explored in Preclinical Models
For Immediate Release
Shanghai, China – December 5, 2025 – New comparative analyses of preclinical data highlight the potential of tropisetron (B1223216) hydrochloride as a therapeutic agent for cognitive and sensorimotor deficits associated with schizophrenia. This guide provides an in-depth comparison of tropisetron's efficacy against both atypical and typical antipsychotics in established animal models of the disorder, supported by detailed experimental data and proposed mechanisms of action.
Tropisetron, a dual-action compound known for its partial agonism at α7 nicotinic acetylcholine (B1216132) receptors (α7nAChRs) and antagonism at serotonin (B10506) 5-HT3 receptors, demonstrates promising results in animal studies modeling key aspects of schizophrenia. These findings offer a compelling rationale for further investigation into its clinical utility for patients, particularly for cognitive impairments that are often poorly addressed by current treatments.
Comparative Efficacy in Animal Models of Schizophrenia
Tropisetron has been evaluated in several key animal models that mimic the cognitive and sensorimotor gating deficits observed in schizophrenia. The following sections detail its performance in the Novel Object Recognition (NOR) task and the Prepulse Inhibition (PPI) model, with comparisons to standard antipsychotic medications.
Novel Object Recognition (NOR) Task: Assessing Cognitive Function
The NOR task is a widely used behavioral assay to assess learning and memory in rodents, functions that are significantly impaired in individuals with schizophrenia. The test leverages the innate tendency of rodents to explore novel objects more than familiar ones.
One study investigated the efficacy of tropisetron in rats with cognitive deficits induced by chronic administration of the atypical antipsychotics risperidone (B510) or quetiapine (B1663577). In this model, while chronic treatment with risperidone or quetiapine alone did not improve NOR performance, a single injection of tropisetron markedly enhanced recognition memory[1]. Another study using a phencyclidine (PCP) model of schizophrenia in rats, which induces cognitive deficits, found that the typical antipsychotic haloperidol (B65202) did not ameliorate the impairment in the NOR task[2][3].
| Treatment Group | Animal Model | Key Finding |
| Tropisetron | Chronic Risperidone/Quetiapine-Treated Rats | Markedly improved Novel Object Recognition performance. |
| Risperidone | Chronic Risperidone-Treated Rats | No improvement in Novel Object Recognition performance. |
| Quetiapine | Chronic Quetiapine-Treated Rats | No improvement in Novel Object Recognition performance. |
| Haloperidol | Phencyclidine (PCP)-Treated Rats | No significant effect on PCP-induced deficits in Novel Object Recognition. |
Prepulse Inhibition (PPI) Model: Evaluating Sensorimotor Gating
Prepulse inhibition (PPI) is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the startle reaction to a subsequent strong stimulus (pulse). Deficits in PPI are a hallmark of schizophrenia and are thought to reflect an inability to filter out irrelevant sensory information. Pharmacologically induced disruption of PPI in rodents is a common method to model these deficits.
In a study using an apomorphine-induced PPI deficit model in Wistar rats, tropisetron was shown to ameliorate the disruption of PPI. This effect was linked to its activity at the α7 nicotinic acetylcholine receptor, as it was blocked by a selective α7nAChR antagonist. In contrast, studies on the typical antipsychotic haloperidol have shown that it can also reverse apomorphine-induced PPI deficits[4][5][6][7][8][9].
| Treatment Group | Animal Model | Key Finding |
| Tropisetron | Apomorphine-Induced PPI Deficit in Rats | Ameliorated the disruption of Prepulse Inhibition. |
| Haloperidol | Apomorphine-Induced PPI Deficit in Mice and Rats | Reversed the apomorphine-induced disruption of Prepulse Inhibition. |
Experimental Protocols
Novel Object Recognition (NOR) Task Protocol
The NOR task is conducted in an open-field arena. The protocol generally consists of three phases:
-
Habituation: Rats are individually allowed to explore the empty open-field arena for a set period (e.g., 3-5 minutes) for several consecutive days to acclimate them to the environment[10][11][12][13][14].
-
Familiarization/Sample Phase (T1): Two identical objects are placed in the arena, and each rat is allowed to explore them for a specific duration (e.g., 3-5 minutes)[14]. The time spent exploring each object is recorded.
-
Test/Choice Phase (T2): After a defined inter-trial interval (ITI), which can range from minutes to 24 hours or more, one of the familiar objects is replaced with a novel object. The rat is then returned to the arena, and the time spent exploring the familiar and novel objects is recorded for a set duration (e.g., 3-5 minutes)[14].
A discrimination index (DI) is calculated to quantify recognition memory, typically using the formula: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)[13]. A higher DI indicates better recognition memory.
Apomorphine-Induced Prepulse Inhibition (PPI) Deficit Protocol
The PPI test is conducted in a startle chamber equipped to deliver acoustic stimuli and measure the startle response.
-
Acclimation: Each rat is placed in the startle chamber for a brief period (e.g., 5 minutes) with background white noise.
-
Stimuli: The test session consists of various trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-alone trials: A weaker acoustic stimulus (e.g., 70-80 dB) is presented.
-
Prepulse-pulse trials: The prepulse is presented a short time (e.g., 100 ms) before the pulse.
-
No-stimulus trials: Only background noise is present.
-
-
Drug Administration: To induce a PPI deficit, a dopamine (B1211576) agonist like apomorphine (B128758) is administered before the test session. Test compounds (e.g., tropisetron, haloperidol) are administered prior to apomorphine.
-
Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as a percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100.
Signaling Pathways and Mechanism of Action
Tropisetron's therapeutic potential in schizophrenia is attributed to its unique dual mechanism of action, targeting two distinct receptor systems implicated in the pathophysiology of the disorder.
α7 Nicotinic Acetylcholine Receptor (α7nAChR) Agonism
The α7nAChR is a ligand-gated ion channel that plays a crucial role in cognitive processes. Its activation leads to an influx of calcium ions, which triggers several downstream signaling cascades associated with synaptic plasticity and neuroprotection, including the PI3K-Akt and ERK/CREB pathways. Tropisetron, as a partial agonist, is thought to enhance cholinergic neurotransmission and thereby improve cognitive function.
Caption: α7nAChR signaling pathway activated by tropisetron.
5-HT3 Receptor Antagonism
The 5-HT3 receptor is another ligand-gated ion channel that, when activated by serotonin, allows for the influx of cations, leading to neuronal depolarization. By blocking this receptor, tropisetron can modulate the release of various neurotransmitters, including dopamine, which is a key target in schizophrenia treatment. This action may contribute to its effects on the negative and cognitive symptoms of the disorder.
Caption: 5-HT3 receptor signaling pathway modulated by tropisetron.
Conclusion
The preclinical data presented in this guide suggest that tropisetron hydrochloride holds significant promise as a therapeutic agent for schizophrenia, particularly in addressing cognitive deficits. Its efficacy in the Novel Object Recognition and Prepulse Inhibition animal models, coupled with its dual mechanism of action on the α7nAChR and 5-HT3 receptor systems, distinguishes it from currently available antipsychotics. While direct comparative studies with typical antipsychotics are still needed, the existing evidence warrants further clinical investigation to determine its full therapeutic potential in patients with schizophrenia.
References
- 1. Apomorphine-induced prepulse inhibition disruption is associated with a paradoxical enhancement of prepulse stimulus reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia [frontiersin.org]
- 3. Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of microinjections of apomorphine and haloperidol into the inferior colliculus on prepulse inhibition of the acoustic startle reflex in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Early" and "late" effects of sustained haloperidol on apomorphine- and phencyclidine-induced sensorimotor gating deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apomorphine-induced disruption of prepulse inhibition that can be normalised by systemic haloperidol is insensitive to clozapine pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deficient prepulse inhibition induced by selective breeding of rats can be restored by the dopamine D2 antagonist haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nicotine blocks apomorphine-induced disruption of prepulse inhibition of the acoustic startle in rats: possible involvement of central nicotinic α7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacologic interactions between the muscarinic cholinergic and dopaminergic systems in the modulation of prepulse inhibition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. researchgate.net [researchgate.net]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. methods:novelobjectrecognition [Forgetting & Memory Lab] [hardtlab.com]
- 14. researchgate.net [researchgate.net]
Validating the Neuroprotective Effects of Tropisetron Hydrochloride In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro neuroprotective performance of tropisetron (B1223216) hydrochloride against other alternatives, supported by experimental data. Tropisetron, a well-established 5-HT3 receptor antagonist, is gaining attention for its neuroprotective properties, offering potential therapeutic avenues for a range of neurodegenerative disorders. This document summarizes key findings, presents comparative data in a structured format, and outlines the experimental protocols used in these pivotal studies.
Tropisetron Hydrochloride: A Profile of Neuroprotection
This compound has demonstrated significant neuroprotective effects in various in vitro models of neuronal damage. Its mechanism of action extends beyond its 5-HT3 receptor antagonism, primarily involving the activation of the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR). This interaction triggers a cascade of downstream signaling events that collectively contribute to neuronal survival.
Key neuroprotective actions of tropisetron observed in vitro include:
-
Protection against Glutamate-Induced Excitotoxicity: Tropisetron effectively shields neurons from cell death caused by excessive glutamate (B1630785) stimulation.[1]
-
Attenuation of Oxidative Stress: The compound has been shown to protect against hydrogen peroxide (H2O2)-induced cell death, a common model for studying oxidative damage in neurons.[2][3]
-
Modulation of Apoptotic Pathways: Tropisetron influences the expression of key proteins involved in programmed cell death, promoting a pro-survival balance.[4][5]
-
Anti-inflammatory Effects: Through its interaction with α7nAChR, tropisetron can suppress inflammatory responses in neuronal and glial cells.[2]
Comparative Analysis: this compound vs. Other Neuroprotective Agents
While direct in vitro comparative studies on neuroprotection are not abundant, existing research provides a basis for comparison with other 5-HT3 receptor antagonists, such as ondansetron (B39145) and granisetron (B54018).
| Parameter | This compound | Ondansetron | Granisetron | Supporting Evidence |
| Primary Mechanism | α7nAChR partial agonist, 5-HT3 antagonist | 5-HT3 antagonist | 5-HT3 antagonist | [2][6][7][8][9][10] |
| Neuroprotective Efficacy (Glutamate Excitotoxicity) | High: 100 nM tropisetron increased retinal ganglion cell survival to 105% of control after glutamate challenge.[1] | Data not available in searched literature. | Data not available in searched literature. | [1] |
| Neuroprotective Efficacy (Oxidative Stress) | Significant protection of PC12 cells against H2O2-induced cell death.[2][3] | Showed neuroprotective effects in an in vivo optic nerve crush model, suggesting potential against secondary injury mechanisms which can include oxidative stress.[5] | Data not available in searched literature. | [2][3][5] |
| Apoptosis Regulation (Bax/Bcl-2) | In a model of brain aging, tropisetron suppressed apoptosis. In an optic nerve crush model, it attenuated the increase in Bax and elevated Bcl-2 expression.[4][5] | Attenuated the increase in Bax and elevated Bcl-2 expression in an optic nerve crush model.[5] | Data not available in searched literature. | [4][5] |
| Signaling Pathway Modulation | Decreased p38 MAPK levels; elevated SIRT1 gene expression.[1][4] | Modulated calcineurin activity in an optic nerve crush model.[5] | In an in vitro study on Echinococcus granulosus, it decreased the expression of calcineurin and calmodulin genes at high concentrations.[11] | [1][4][5][11] |
Note: The comparative data for ondansetron is primarily from an in vivo model, which may not directly translate to in vitro performance but provides valuable insights into its potential neuroprotective mechanisms.[5] The data for granisetron is from a non-neuronal in vitro model and its relevance to neuroprotection is speculative.[11]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the neuroprotective effects of this compound.
Glutamate-Induced Excitotoxicity in Retinal Ganglion Cells (RGCs)[1]
-
Cell Culture: Adult pig RGCs were isolated and cultured for 3 days.
-
Induction of Excitotoxicity: RGCs were exposed to 500 μM glutamate.
-
Treatment: In the experimental group, cells were pre-treated with 100 nM tropisetron before the glutamate challenge.
-
Assessment of Neuroprotection: Cell survival was quantified and compared across control, glutamate-only, and tropisetron-treated groups.
-
Mechanism of Action Studies:
-
An α7nAChR antagonist, MLA (10 nM), was used to confirm the receptor's involvement.
-
ELISA was performed to measure the levels of pAkt and p38 MAPK.
-
Immunocytochemistry and electrophysiology were used to investigate the internalization of NMDA receptors.
-
H2O2-Induced Oxidative Stress in PC12 Cells[2][3]
-
Cell Culture: Differentiated PC12 cells were used.
-
Induction of Oxidative Stress: Cells were treated with 250 µM hydrogen peroxide (H2O2).
-
Treatment: Various concentrations of tropisetron were added to the cell cultures in the presence or absence of H2O2.
-
Assessment of Cell Viability: The MTT assay was used to determine the percentage of living cells compared to control cultures.
-
Mechanistic Studies:
-
Levels of caspase 3 and caspase 12 were measured to assess apoptosis.
-
The expression and activity of heme oxygenase-1, glutathione, catalase, and Nrf2 were evaluated to understand the antioxidant response.
-
The selective α7nAChR antagonist, methyllycaconitine, was used to confirm the receptor's role in the observed protective effects.
-
Visualizing the Pathways
To better understand the mechanisms underlying tropisetron's neuroprotective effects, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: Proposed neuroprotective signaling pathway of this compound.
Caption: General experimental workflow for in vitro neuroprotection assays.
Conclusion
The available in vitro evidence strongly supports the neuroprotective effects of this compound. Its dual action as a 5-HT3 receptor antagonist and, more importantly, as an α7nAChR partial agonist, provides a multi-faceted mechanism to combat neuronal injury. While direct comparative data with other agents is still emerging, the existing findings suggest that tropisetron is a potent neuroprotective compound worthy of further investigation for the treatment of neurodegenerative diseases. Future in vitro studies should aim for head-to-head comparisons with other established and emerging neuroprotective agents to fully elucidate its relative efficacy and therapeutic potential.
References
- 1. Tropisetron as a neuroprotective agent against glutamate-induced excitotoxicity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ovid.com [ovid.com]
- 4. Tropisetron protects against brain aging via attenuating oxidative stress, apoptosis and inflammation: The role of SIRT1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. The multi-functional drug tropisetron binds APP and normalizes cognition in a murine Alzheimer’s model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-HT3 receptor antagonists: differences and similarities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Are there differences among the serotonin antagonists? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro effects of tropisetron and granisetron against Echinococcus granulosus (s.s.) protoscoleces by involvement of calcineurin and calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of tropisetron and ondansetron in electrophysiology
For researchers, scientists, and drug development professionals, a detailed understanding of the electrophysiological properties of 5-HT3 receptor antagonists is critical for both efficacy and safety assessments. This guide provides a comprehensive head-to-head comparison of two first-generation antagonists, tropisetron (B1223216) and ondansetron (B39145), with a focus on their interactions with key cardiac ion channels.
Both tropisetron and ondansetron are widely used antiemetics that exert their primary therapeutic effect by blocking 5-HT3 receptors in the peripheral and central nervous systems.[1][2] While clinically they exhibit similar efficacy in preventing nausea and vomiting, their off-target electrophysiological effects, particularly on cardiac ion channels, show notable differences.[1][2] This comparison delves into the experimental data that delineates these distinctions.
Quantitative Comparison of Ion Channel Blockade
The primary electrophysiological concern with many non-cardiac drugs is their potential to interact with cardiac ion channels, which can lead to arrhythmias. The data below, summarized from whole-cell patch-clamp experiments, quantifies the inhibitory effects of tropisetron and ondansetron on the voltage-gated sodium channel Nav1.5 and the hERG potassium channel, both crucial for normal cardiac action potential.
| Drug | Ion Channel | Parameter | Value (µM) | Implication |
| Tropisetron | Nav1.5 (cardiac sodium channel) | IC50 (tonic block of inactivated channels) | 18 | More potent blocker of Nav1.5 compared to ondansetron. |
| Ondansetron | Nav1.5 (cardiac sodium channel) | IC50 (at 3 Hz) | 88.5 | Weaker blocker of Nav1.5 compared to tropisetron. |
| Ondansetron | hERG (cardiac potassium channel) | IC50 | 0.81 | Significantly higher affinity for hERG channels over Nav1.5. |
IC50 represents the concentration of the drug that causes 50% inhibition of the ion channel current.
Experimental Protocols
The following are detailed methodologies for the key electrophysiological experiments cited in this guide.
Whole-Cell Patch-Clamp Recordings for Nav1.5 Channels
This protocol is based on the methodology used to determine the IC50 values for 5-HT3 receptor antagonists on the human Nav1.5 α-subunit heterologously expressed in HEK293 cells.
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured in standard media and transiently transfected with the cDNA encoding the human Nav1.5 α-subunit.
-
Electrophysiological Recordings:
-
Whole-cell patch-clamp recordings are performed at room temperature using an EPC9 patch-clamp amplifier.
-
The extracellular (bath) solution typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose, with the pH adjusted to 7.4 with NaOH.
-
The intracellular (pipette) solution typically contains (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, and 10 EGTA, with the pH adjusted to 7.2 with CsOH.
-
Series resistance is compensated by approximately 80% to minimize voltage errors.
-
-
Voltage Protocols:
-
Tonic Block of Inactivated Channels: To assess the tonic block of inactivated channels, a holding potential of -70 mV is used, followed by a test pulse to -20 mV.
-
Use-Dependent Block: To investigate use-dependent block, a train of depolarizing pulses is applied at various frequencies (e.g., 1 Hz, 3 Hz, 10 Hz).
-
-
Data Analysis: The peak sodium current is measured before and after the application of different concentrations of the antagonist. The IC50 values are calculated by fitting the concentration-response data to the Hill equation.
Whole-Cell Patch-Clamp Recordings for hERG Channels
This protocol is based on the methodology used to assess the effects of 5-HT3 receptor antagonists on the hERG potassium channel.
-
Cell Culture and Transfection: Chinese Hamster Ovary (CHO) or HEK293 cells are stably transfected with the hERG cDNA.
-
Electrophysiological Recordings:
-
Whole-cell patch-clamp recordings are performed at 37°C.
-
The extracellular solution typically contains (in mM): 135 NaCl, 5 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
The intracellular solution typically contains (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, and 10 HEPES, with the pH adjusted to 7.2 with KOH.
-
-
Voltage Protocol: A specific voltage-step protocol is used to elicit hERG currents. Typically, cells are held at a holding potential of -80 mV, depolarized to +20 mV to activate the channels, and then repolarized to -50 mV to record the characteristic tail current.
-
Data Analysis: The peak tail current amplitude is measured in the absence and presence of various concentrations of the antagonist. The IC50 value is determined by fitting the concentration-response curve with the Hill equation.
Signaling Pathways and Experimental Workflows
The interaction of tropisetron and ondansetron with cardiac ion channels is a direct effect on the channel proteins themselves, rather than a complex intracellular signaling cascade. The primary mechanism involves the physical blockade of the ion pore.
References
A Comparative Guide to the Cross-Reactivity Profile of Tropisetron Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of tropisetron (B1223216) hydrochloride's cross-reactivity profile with that of other commonly used 5-HT3 receptor antagonists. The information presented is supported by experimental data to assist researchers and clinicians in making informed decisions regarding the selection of antiemetic therapies.
Introduction to Tropisetron
Tropisetron is a potent and selective 5-HT3 receptor antagonist primarily used for the management of nausea and vomiting, particularly that induced by chemotherapy.[1] Beyond its primary mechanism of action, tropisetron also exhibits a notable affinity for the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR), where it acts as a partial agonist.[1] This dual activity distinguishes it from other 5-HT3 antagonists and is an area of ongoing research for potential therapeutic applications in other conditions. Understanding the cross-reactivity of tropisetron and its alternatives is crucial for predicting potential off-target effects and for the development of new, more selective therapeutic agents.
Comparative Analysis of Receptor Binding Affinities
The following table summarizes the binding affinities (Ki) of tropisetron and its common alternatives—ondansetron (B39145), granisetron (B54018), and palonosetron (B1662849)—at various receptors. A lower Ki value indicates a higher binding affinity. It is important to note that these values can vary depending on the experimental conditions, such as the radioligand used and the tissue or cell line preparation.
| Receptor | Tropisetron (Ki, nM) | Ondansetron (Ki, nM) | Granisetron (Ki, nM) | Palonosetron (Ki, nM) |
| Serotonin 5-HT3 | 5.3[1], 11[2] | 0.47[3], 8.70 (pKi)[4] | 1.44[2], 9.15 (pKi)[4] | 0.17[5], 0.22[3] |
| Nicotinic α7-AChR | 6.9[1] | >10,000 | >10,000 | Data Not Available |
| Dopamine D2 | >1000[6] | Low affinity[7] | Low affinity[4] | Little to no affinity[5] |
| Adrenergic α1 | Low affinity[4] | Low affinity[4] | Low affinity[4] | Little to no affinity |
| Adrenergic α2 | Low affinity[4] | Low affinity[4] | Low affinity[4] | Little to no affinity |
| Histamine H1 | Low affinity[4] | Low affinity[4] | Low affinity[4] | Little to no affinity |
| Muscarinic M2 | Low affinity[4] | Low affinity[4] | Low affinity[4] | Little to no affinity |
| Opioid μ | Low affinity[4] | Low affinity[4] | Low affinity[4] | Little to no affinity |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay for 5-HT3 Receptor Affinity
This in vitro assay is fundamental for determining the binding affinity (Ki) of a test compound for the 5-HT3 receptor.
1. Receptor Preparation:
-
Membranes from cells expressing the human 5-HT3 receptor (e.g., HEK293 cells) or from tissues with high receptor density (e.g., rat cerebral cortex) are prepared.
-
Cells or tissues are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Binding Reaction:
-
The membrane preparation is incubated with a specific radioligand for the 5-HT3 receptor (e.g., [3H]granisetron or [3H]GR65630).
-
Increasing concentrations of the unlabeled test compound (e.g., tropisetron) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known, potent, unlabeled 5-HT3 antagonist (e.g., 10 µM tropisetron).
-
The reaction is incubated to equilibrium (e.g., 60 minutes at 25°C).
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
The filters are washed with cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined.
-
The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Imaging Functional Assay for α7-nAChR Activity
This cell-based functional assay is used to determine the agonist or antagonist activity of a test compound at the α7-nAChR by measuring changes in intracellular calcium concentration.
1. Cell Preparation:
-
Cells expressing the human α7-nAChR (e.g., SH-SY5Y neuroblastoma cells or transfected HEK293 cells) are cultured on glass coverslips.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for a specific period (e.g., 30-60 minutes at 37°C).
-
After loading, the cells are washed with a physiological salt solution (e.g., Hanks' Balanced Salt Solution) to remove excess dye.
2. Calcium Measurement:
-
The coverslip with the dye-loaded cells is placed on the stage of a fluorescence microscope equipped for ratiometric imaging (for Fura-2) or single-wavelength excitation (for Fluo-4).
-
A baseline fluorescence is recorded before the addition of any compounds.
-
The test compound (e.g., tropisetron) is added to the cells, and the change in fluorescence intensity is recorded over time.
-
A known α7-nAChR agonist (e.g., acetylcholine or choline) can be added to assess the antagonistic effect of the test compound.
-
A positive control, such as a high concentration of a known agonist, is used to determine the maximum calcium response.
3. Data Analysis:
-
The change in fluorescence is converted to a change in intracellular calcium concentration.
-
Dose-response curves are generated by plotting the change in calcium concentration against the concentration of the test compound.
-
For agonists, the EC50 value (the concentration that produces 50% of the maximum response) is calculated. For antagonists, the IC50 value (the concentration that inhibits 50% of the response to a known agonist) is determined.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by tropisetron and the general workflow for assessing its cross-reactivity.
Caption: Signaling pathways modulated by tropisetron.
Caption: Experimental workflow for cross-reactivity assessment.
Conclusion
Tropisetron hydrochloride demonstrates a unique pharmacological profile, characterized by high affinity for the 5-HT3 receptor and a significant interaction with the α7-nicotinic acetylcholine receptor. This contrasts with other 5-HT3 antagonists like ondansetron and granisetron, which show greater selectivity for the 5-HT3 receptor. The second-generation antagonist, palonosetron, exhibits the highest affinity for the 5-HT3 receptor among the compared agents. The partial agonism of tropisetron at the α7-nAChR may contribute to additional therapeutic effects or potential side effects not observed with other drugs in its class. For researchers in drug development, the distinct cross-reactivity of tropisetron highlights the potential for designing novel ligands with specific multi-target activities. For clinicians and scientists, this comparative guide underscores the importance of considering the broader pharmacological profile of a drug beyond its primary target to better predict its clinical performance and potential for off-target interactions.
References
- 1. Tropisetron (SDZ-ICS-930) | 5-HT Receptor | CAS 89565-68-4 | Buy Tropisetron (SDZ-ICS-930) from Supplier InvivoChem [invivochem.com]
- 2. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 3. Prolonged inhibition of 5-HT3 receptors by palonosetron results from surface receptor inhibition rather than inducing receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and ondansetron in rat vagus nerve and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. tropisetron | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. go.drugbank.com [go.drugbank.com]
Reproducibility of Tropisetron Hydrochloride's Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reproducibility of tropisetron (B1223216) hydrochloride's effects as documented in published studies. By presenting quantitative data from various clinical trials, detailing experimental protocols, and visualizing its mechanism of action, this document aims to offer an objective resource for evaluating its performance against other antiemetic agents.
I. Quantitative Data Summary
The following tables summarize the efficacy of tropisetron hydrochloride in the management of Chemotherapy-Induced Nausea and Vomiting (CINV) and Postoperative Nausea and Vomiting (PONV) in comparison to placebo and other antiemetics. The data is extracted from randomized controlled trials and meta-analyses to provide a quantitative overview of its performance.
Table 1: Tropisetron vs. Placebo for Postoperative Nausea and Vomiting (PONV)
| Efficacy Endpoint | Tropisetron Dose | Tropisetron Group | Placebo Group | Study |
| Control of Emetic Episodes | 0.5 mg, 2 mg, 5 mg (i.v.) | Significantly better than placebo | - | --INVALID-LINK-- |
| Prevention of PONV | 2 mg (i.v.) | Superior | - | --INVALID-LINK-- |
Table 2: Tropisetron vs. Metoclopramide (B1676508) for CINV and Nausea/Vomiting in the Emergency Department
| Efficacy Endpoint | Tropisetron Regimen | Metoclopramide Regimen | Outcome | Study |
| Complete Protection from Acute Emesis (CINV) | Tropisetron | Metoclopramide cocktail | 48% vs. 29% (p=0.029) | --INVALID-LINK-- |
| Prevention of Acute Nausea and Vomiting (CINV) | Tropisetron 5 mg + Dexamethasone | High-dose Metoclopramide cocktail | ~66% complete prevention in both groups | --INVALID-LINK-- |
| Vomiting Incidence at 180 min (ED) | 5 mg (i.v.) | 10 mg (i.v.) | 4.0% vs. 18.0% (p=0.05) | --INVALID-LINK-- |
| Total Control of Emesis (Advanced Cancer) | Tropisetron | Metoclopramide + Dexamethasone | 78.9% vs. 23.6% | --INVALID-LINK-- |
Table 3: Tropisetron vs. Other 5-HT3 Antagonists for CINV and PONV
| Comparator | Indication | Efficacy Endpoint | Tropisetron Outcome | Study |
| Ondansetron (B39145) | PONV | Prevention of postoperative vomiting | Superior to ondansetron | --INVALID-LINK-- |
| Ondansetron | PONV (Laparoscopic Cholecystectomy) | Nausea frequency at 12h post-op | Lower frequency than ondansetron (14% vs 31.2%, p<0.01) | --INVALID-LINK-- |
| Ondansetron | CINV (Pediatric) | Efficacy in mildly and moderately emetogenic chemotherapy | Less effective than ondansetron | --INVALID-LINK-- |
| Palonosetron (B1662849) | CINV | Control of delayed vomiting | Less effective than palonosetron | --INVALID-LINK-- |
| Palonosetron (in combination) | CINV | Complete Remission Rate (Delayed Phase) | 50% (Tropisetron alone) vs. 83.33% (Tropisetron + Palonosetron) | --INVALID-LINK-- |
| Palonosetron + Dexamethasone | PONV (Pediatric Adenotonsillectomy) | Incidence of PONV (0-48h) | 25.5% vs. 5.8% (p<0.05) | --INVALID-LINK-- |
II. Experimental Protocols
This section provides an overview of the methodologies employed in key comparative studies.
Tropisetron vs. Placebo for PONV (Alon et al., 1998)
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter study.
-
Patient Population: 314 patients experiencing PONV within the first 2 hours after recovery from general anesthesia.
-
Intervention: A single intravenous dose of tropisetron (0.5 mg, 2 mg, or 5 mg) or placebo.
-
Primary Outcome: Control of emetic episodes and the need for rescue treatment over a 24-hour observation period.
Tropisetron vs. Metoclopramide for Nausea and Vomiting in the Emergency Department (Taylor et al., 2011)
-
Study Design: Randomized, double-blinded clinical trial.
-
Patient Population: 100 adult emergency department patients requiring treatment for nausea and/or vomiting.
-
Intervention: Tropisetron (5 mg) or metoclopramide (10 mg) administered as an intravenous bolus.
-
Primary Outcome: Incidence of vomiting within 180 minutes of treatment.
-
Secondary Outcomes: Decrease in nausea score (0-100 Visual Analog Scale), requirement for rescue anti-emetics, ongoing nausea over 48 hours, and side-effects.
Tropisetron vs. Ondansetron for PONV after Laparoscopic Cholecystectomy (Gavras et al., 2002)
-
Study Design: Randomized, double-blind, placebo-controlled study.
-
Patient Population: 87 ASA I and II patients scheduled for laparoscopic cholecystectomy.
-
Intervention: Intravenous administration of 4 mg ondansetron, 5 mg tropisetron, or placebo before induction of anesthesia.
-
Primary Outcomes: Frequency and intensity of nausea, frequency of vomiting, and the need for rescue antiemetics at 0, 3, 6, and 12 hours postoperatively.
Tropisetron vs. Palonosetron for CINV (Yang et al., 2019)
-
Study Design: Narrative review of clinical evidence, including two trials that directly compared palonosetron and tropisetron.
-
Patient Population: Cancer patients receiving moderately (MEC) or highly emetogenic chemotherapy (HEC).
-
Intervention: Intravenous tropisetron or palonosetron.
-
Primary Outcome: Rates of "no emesis" in the acute and delayed phases of CINV.
III. Signaling Pathways and Experimental Workflows
Mechanism of Action of Tropisetron
Tropisetron primarily exerts its antiemetic effects through the antagonism of the serotonin (B10506) 5-HT3 receptor. However, its mechanism extends to other pathways, including partial agonism of the α7-nicotinic acetylcholine (B1216132) receptor, which may contribute to its broader pharmacological profile.
Caption: Mechanism of action of this compound.
Experimental Workflow for a Typical Antiemetic Clinical Trial
The following diagram illustrates a generalized workflow for a randomized controlled trial evaluating the efficacy of an antiemetic drug like tropisetron.
Caption: Generalized workflow of an antiemetic clinical trial.
Validating Tropisetron Hydrochloride's In Vivo Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of tropisetron (B1223216) hydrochloride's in vivo target engagement with alternative compounds, supported by experimental data. Tropisetron, a well-established antiemetic, is a potent antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor.[1][2] Emerging evidence also highlights its significant activity as a partial agonist at the α7-nicotinic acetylcholine (B1216132) receptor (α7-nAChR), implicating it in cognitive and anti-inflammatory pathways.[3][4][5] This dual activity makes tropisetron a valuable tool for a range of therapeutic areas. This document will delve into the in vivo validation of tropisetron's engagement with these targets, offering a comparative analysis with other relevant compounds.
Comparative Analysis of Target Engagement
The following tables summarize the in vivo and in vitro binding affinities and receptor occupancy of tropisetron and its alternatives for the 5-HT3 and α7-nicotinic acetylcholine receptors.
5-HT3 Receptor Antagonists: A Comparative Overview
| Compound | Receptor Affinity (Ki, nM) | In Vivo Receptor Occupancy | Primary Therapeutic Use |
| Tropisetron | 5.3[6] | ~78%[1][2] | Chemotherapy-induced nausea and vomiting[2] |
| Ondansetron | 8.70 (pKi)[7] | ~50%[1][8] | Chemotherapy-induced and postoperative nausea and vomiting[8] |
| Granisetron | 9.15 (pKi)[7] | Not explicitly stated, but shown to have higher efficacy than tropisetron in some studies[8] | Chemotherapy-induced nausea and vomiting[9][10] |
| Palonosetron | Not explicitly stated | Not explicitly stated, but noted for its long half-life and high binding affinity[11] | Chemotherapy-induced nausea and vomiting[11] |
α7-Nicotinic Acetylcholine Receptor Ligands: A Comparative Overview
| Compound | Receptor Affinity (Ki, nM) | Functional Activity | Potential Therapeutic Applications |
| Tropisetron | 6.9[6][12][13] | Partial Agonist[4][12] | Cognitive enhancement, anti-inflammatory[3][5] |
| PNU-282987 | 27[14] | Agonist[14] | Schizophrenia, cognitive disorders[14] |
| PHA-543613 | Not explicitly stated | Agonist[15] | Pain, inflammation[15] |
| GTS-21 (DMXB-A) | Not explicitly stated | Partial Agonist[16] | Cognitive and sensory gating deficits[16] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Signaling Pathways
Experimental Workflows
Detailed Experimental Protocols
In Vivo Positron Emission Tomography (PET) for 5-HT3 Receptor Occupancy
Objective: To quantify the in vivo occupancy of 5-HT3 receptors by tropisetron or alternative antagonists.
Materials:
-
PET scanner
-
Anesthesia (e.g., isoflurane)
-
5-HT3 receptor-specific radioligand (e.g., [11C]MDL 100907, though development for 5-HT3 is less common than other serotonin receptors)[17][18]
-
Tropisetron hydrochloride and/or alternative compounds
-
Animal model (e.g., non-human primate, rodent)
Procedure:
-
Animal Preparation: Anesthetize the animal and place it in the PET scanner. A transmission scan is performed for attenuation correction.
-
Baseline Scan: Inject a bolus of the 5-HT3 receptor radioligand intravenously and acquire dynamic PET data for 90-120 minutes.
-
Drug Administration: Administer a single dose of tropisetron or an alternative compound at a predetermined time before or during the second PET scan.
-
Post-treatment Scan: After a suitable washout period for the initial radioligand, perform a second PET scan following the same procedure as the baseline scan.
-
Data Analysis: Reconstruct PET images and draw regions of interest (ROIs) over brain areas with high 5-HT3 receptor density and a reference region with negligible receptor density. Calculate the binding potential (BPND) for both baseline and post-treatment scans. Receptor occupancy is then calculated as the percentage reduction in BPND after drug administration.[15]
In Vivo Microdialysis for Neurotransmitter Release
Objective: To measure the effect of tropisetron on extracellular neurotransmitter levels (e.g., dopamine (B1211576) in the striatum) in awake, freely moving animals.
Materials:
-
Microdialysis probes and pump
-
Stereotaxic apparatus
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
HPLC with electrochemical detection (HPLC-ECD)
-
Animal model (e.g., rat)
Procedure:
-
Surgical Implantation: Anesthetize the rat and secure it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., striatum).[1][4]
-
Recovery: Allow the animal to recover from surgery for several days.
-
Probe Insertion and Equilibration: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) and allow the system to equilibrate for 1-2 hours.[1]
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Administer tropisetron (e.g., intraperitoneally) or vehicle.
-
Sample Collection: Continue collecting dialysate samples for several hours post-injection.
-
Neurochemical Analysis: Analyze the collected samples using HPLC-ECD to quantify the concentration of the neurotransmitter of interest.[1]
-
Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline and analyze the data using appropriate statistical methods to determine the effect of tropisetron over time.[1]
Novel Object Recognition (NOR) Test
Objective: To assess the effects of tropisetron on recognition memory, a cognitive function modulated by the α7-nAChR.
Materials:
-
Open field arena
-
Two sets of identical objects and one set of novel objects
-
This compound
-
Animal model (e.g., rat)
Procedure:
-
Habituation: Individually habituate each rat to the empty open field arena for a set period (e.g., 5-10 minutes) on consecutive days prior to testing.
-
Training/Sample Phase (T1): Place the rat in the arena containing two identical objects. Allow the rat to explore the objects for a defined period (e.g., 5 minutes).[2][3]
-
Inter-Trial Interval (ITI): Return the rat to its home cage for a specific duration (e.g., 1 hour to 24 hours).
-
Drug Administration: Administer tropisetron or vehicle at a predetermined time before the test phase (e.g., 30 minutes).[3]
-
Test Phase (T2): Place the rat back into the arena, where one of the familiar objects has been replaced with a novel object. Allow the rat to explore for a set period (e.g., 5 minutes).[2][3]
-
Data Analysis: Record the time spent exploring each object. Calculate a discrimination index (DI), typically as (time with novel object - time with familiar object) / (total exploration time). A higher DI indicates better recognition memory.
Conclusion
The experimental evidence clearly demonstrates this compound's in vivo engagement with both the 5-HT3 and α7-nAChR. Its high affinity for both targets, comparable to or greater than some alternatives, underscores its utility as a dual-action pharmacological tool. The provided experimental protocols offer a framework for researchers to further investigate and validate the in vivo target engagement of tropisetron and other compounds, contributing to a deeper understanding of their therapeutic potential. When designing and interpreting experiments, it is crucial to consider tropisetron's potent activity at both receptor types.
References
- 1. benchchem.com [benchchem.com]
- 2. Tropisetron enhances recognition memory in rats chronically treated with risperidone or quetiapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tropisetron enhances recognition memory in ovariectomized female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. amuzainc.com [amuzainc.com]
- 6. Enhancement of dopamine release in vivo from the rat striatum by dialytic perfusion of 6R-L-erythro-5,6,7,8-tetrahydrobiopterin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. e-century.us [e-century.us]
- 11. jneurosci.org [jneurosci.org]
- 12. PET imaging for receptor occupancy: meditations on calculation and simplification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. 5-HT Radioligands for Human Brain Imaging With PET and SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PET Core Radioligands | Yale Biomedical Imaging Institute [medicine.yale.edu]
- 16. TPC - Receptor occupancy [turkupetcentre.net]
- 17. transpharmation.com [transpharmation.com]
- 18. files.core.ac.uk [files.core.ac.uk]
A Comparative Analysis of Tropisetron and Granisetron at 5-HT4 Receptors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of tropisetron (B1223216) and granisetron (B54018), with a specific focus on their interactions with the 5-hydroxytryptamine-4 (5-HT4) receptor. This document synthesizes available experimental data to elucidate the pharmacological profiles of these two compounds.
While both tropisetron and granisetron are primarily recognized as potent and selective antagonists of the 5-HT3 receptor, their activities diverge when considering the 5-HT4 receptor subtype. The available evidence indicates that tropisetron exhibits a nuanced, concentration-dependent interaction with the 5-HT4 receptor, whereas granisetron is characterized by its high selectivity for the 5-HT3 receptor with negligible affinity for the 5-HT4 subtype.
Executive Summary of Receptor Interactions
| Compound | Primary Target | 5-HT4 Receptor Interaction | Supporting Evidence |
| Tropisetron | 5-HT3 Receptor Antagonist | Weak partial agonist/antagonist at high concentrations. | Studies have shown that tropisetron can act as a partial agonist at 5-HT4 receptors, particularly at high expression levels.[1] Conversely, other reports indicate that very high concentrations of tropisetron can block enterochromaffin cell 5-HT4 receptors.[2] |
| Granisetron | 5-HT3 Receptor Antagonist | No significant affinity. | Granisetron is highly selective for the 5-HT3 receptor, with a binding affinity 4,000 to 40,000 times greater for the 5-HT3 receptor than for other serotonin (B10506) receptor subtypes or other receptor types.[3] |
Quantitative Data Comparison
| Compound | Receptor | Parameter | Value | Reference |
| Tropisetron | 5-HT3 | Kᵢ | 5.3 nM | [4] |
| Granisetron | 5-HT3 | Binding Constant | 0.26 nM | [3] |
| Granisetron | 5-HT3 | pKᵢ | 9.15 | [5] |
Signaling Pathways
5-HT4 Receptor Signaling
The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[6][7] This activation of the cAMP/PKA pathway is a key mechanism of action.[6][7] Additionally, emerging evidence suggests that 5-HT4 receptors can also engage in G-protein independent signaling, activating the Src tyrosine kinase pathway, which in turn can activate the extracellular signal-regulated kinase (ERK) pathway.[8][9]
References
- 1. 5HT4(a) and 5-HT4(b) receptors have nearly identical pharmacology and are both expressed in human atrium and ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medscape.com [medscape.com]
- 3. Granisetron: new insights into its use for the treatment of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tropisetron (SDZ-ICS-930) | 5-HT Receptor | CAS 89565-68-4 | Buy Tropisetron (SDZ-ICS-930) from Supplier InvivoChem [invivochem.com]
- 5. Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and ondansetron in rat vagus nerve and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]
- 8. 5-Hydroxytryptamine4 Receptor Activation of the Extracellular Signal-regulated Kinase Pathway Depends on Src Activation but Not on G Protein or β-Arrestin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tropisetron Hydrochloride: A Guide for Laboratory Professionals
The proper disposal of tropisetron (B1223216) hydrochloride is a critical component of laboratory safety and environmental responsibility. Due to its classification as a hazardous substance with significant aquatic toxicity, adherence to regulated disposal protocols is mandatory for researchers, scientists, and drug development professionals. This guide provides essential, step-by-step instructions for the safe handling and disposal of tropisetron hydrochloride waste.
Core Principles for Disposal
-
Treat as Hazardous Waste: this compound is toxic if swallowed and very toxic to aquatic life with long-lasting effects.[1][2] It must be managed as hazardous pharmaceutical waste.
-
Prohibition of Sewer Disposal: Under no circumstances should this compound be flushed down the drain or toilet.[1][3] The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous pharmaceutical waste by healthcare facilities.[3][4]
-
Engage Professional Disposal Services: The recommended and compliant method for disposal is to use a licensed, professional waste disposal company qualified to handle hazardous chemical and pharmaceutical waste.[5][6]
Hazard Classification of this compound
Proper handling and disposal procedures are informed by the substance's hazard profile. The following table summarizes the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals information for this compound.
| Hazard Class | GHS Code | Signal Word | Description | Citations |
| Acute Toxicity, Oral | H301 | Danger | Toxic if swallowed. | [1][2] |
| Specific Target Organ Toxicity (Repeated Exposure) | H373 | Warning | May cause damage to organs through prolonged or repeated exposure. | [1][2] |
| Hazardous to the Aquatic Environment, Acute | H400 | Warning | Very toxic to aquatic life. | [1][2] |
| Hazardous to the Aquatic Environment, Chronic | H410 | Warning | Very toxic to aquatic life with long lasting effects. | [1][2] |
Step-by-Step Disposal Protocol for Laboratory Settings
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste, including pure substance, contaminated labware, and solutions.
-
Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including safety goggles with side-shields, a lab coat, and chemical-resistant gloves.[6][7]
-
Waste Segregation:
-
Designate a specific, clearly labeled, and sealed container for this compound waste. The container should be compatible with the chemical and adhere to your institution's and local regulations for hazardous waste.
-
Do not mix with non-hazardous waste.
-
-
Collecting Solid Waste:
-
Place expired or unused this compound directly into the designated hazardous waste container.
-
Contaminated items such as weighing boats, gloves, and wipes should also be placed in this container.
-
-
Managing Liquid Waste:
-
Aqueous solutions containing this compound must be collected as hazardous aqueous waste.
-
Do not empty any solution containing this compound into the sewer system.[1]
-
-
Spill Cleanup:
-
Storage Pending Disposal:
-
Store the sealed hazardous waste container in a secure, designated area away from incompatible materials.
-
Ensure the storage area is well-ventilated.[7]
-
-
Arranging for Final Disposal:
-
Contact your institution’s Environmental Health and Safety (EHS) office or a contracted licensed professional waste disposal company to arrange for pickup and final disposal.[5][6]
-
Final disposal should be conducted via high-temperature incineration at a permitted hazardous waste facility, which is the EPA's recommended method for pharmaceutical waste.[4][8]
-
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory environment.
Caption: Disposal decision workflow for this compound waste.
This procedural guidance is based on federal regulations and safety data. Always consult your institution's specific protocols and local regulations, as they may include additional requirements.[9] By adhering to these procedures, laboratory professionals can ensure a safe working environment and minimize environmental impact.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. angenechemical.com [angenechemical.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. iwaste.epa.gov [iwaste.epa.gov]
- 9. sdmedwaste.com [sdmedwaste.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
